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4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine Documentation Hub

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  • Product: 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine
  • CAS: 861251-10-7

Core Science & Biosynthesis

Foundational

Whitepaper: 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine in Targeted Oncology

Executive Summary The development of small-molecule microtubule destabilizing agents remains a cornerstone of targeted oncology. Among these, colchicine binding site inhibitors (CBSIs) have garnered significant attention...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule microtubule destabilizing agents remains a cornerstone of targeted oncology. Among these, colchicine binding site inhibitors (CBSIs) have garnered significant attention due to their ability to bypass P-glycoprotein (P-gp) mediated multidrug resistance[1]. This technical guide explores the core scaffold 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine , a highly potent pharmacophore. By utilizing a pyrazole ring as a conformationally restricted bioisostere, this scaffold locks the critical trimethoxyphenyl (TMP) moiety into the active "bent" conformation, preventing the thermodynamic instability that plagues traditional CBSIs like Combretastatin A-4 (CA-4)[1].

Molecular Architecture & Physicochemical Profile

The efficacy of this scaffold lies in its precise molecular geometry. The TMP group is a heavily utilized fragment in anticancer drug discovery due to its provenance from natural products and its unparalleled ability to anchor into the hydrophobic pocket of β-tubulin[2].

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValuePharmacological Relevance
Molecular Formula C₁₂H₁₅N₃O₃Core building block for advanced CBSI synthesis[3].
Molecular Weight 249.27 g/mol Low MW allows for extensive functionalization without violating Lipinski's Rule of 5[3].
H-Bond Donors 3Pyrazole -NH and primary amine -NH₂ enhance target residence time via hydrogen bonding.
H-Bond Acceptors 4Methoxy oxygens interact with critical residues (e.g., Cys241) in the tubulin binding pocket.
Topological Polar Surface Area ~80 ŲOptimal balance for passive membrane permeability and aqueous solubility.

Table 2: Biological Activity Benchmarks (Functionalized Derivatives)

Cell Line / TargetTypical IC₅₀ RangeMechanistic Outcome
PC-3 (Prostate Cancer) 6 nM – 15 nMPotent cytotoxicity; induction of apoptosis[1].
HCT-116 (Colon Cancer) ~160 nMCell cycle arrest at G2/M phase[4].
Tubulin Polymerization ~2.5 μMDirect destabilization of microtubule formation[5].

Mechanism of Action: Colchicine-Site Inhibition

The primary mechanism by which TMP-pyrazol-amine derivatives mediate anticancer activity is by binding directly to the colchicine site of tubulin, thereby preventing microtubule polymerization and arresting the cell cycle[2].

Workflow A TMP-Pyrazol-Amine B Colchicine Site (β-Tubulin) A->B Binding C Microtubule Depolymerization B->C Inhibition D G2/M Arrest C->D SAC Activation E Apoptosis D->E Caspase Cleavage

Figure 1: Pharmacological pathway of TMP-pyrazol-amine inducing apoptosis.

Structure-Activity Relationship (SAR) & Rational Design

Rational drug design utilizing the 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine core hinges on three structural pillars:

  • The A-Ring (TMP Moiety): Essential for cytotoxicity. Alterations to the 3,4,5-trimethoxyphenyl functional group, such as the removal of methoxy groups, result in a near-complete loss of potency[2].

  • The B-Ring (Pyrazole Core): Acts as a rigid linker. Unlike the cis-olefin in CA-4, which is prone to isomerizing into the inactive trans-isoform under physiological conditions, the pyrazole core permanently locks the molecule in the active conformation[1].

  • The C3-Amine: Serves as a critical hydrogen bond donor. It interacts with the α-tubulin interface, increasing the binding enthalpy and significantly improving the overall aqueous solubility of the scaffold compared to highly lipophilic predecessors.

Self-Validating Experimental Workflows

To ensure scientific integrity during the bioevaluation of synthesized derivatives, the following self-validating protocols must be strictly adhered to.

In Vitro Tubulin Polymerization Assay

Objective: To confirm that the synthesized derivatives directly inhibit microtubule formation, distinguishing them from topoisomerase II inhibitors (a common off-target effect for some TMP conjugates)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% purity) on ice.

    • Causality: Using highly purified tubulin isolates the target from cellular efflux pumps and metabolic enzymes, ensuring the observed IC₅₀ reflects true binding affinity rather than cellular accumulation rates[1].

  • Assay Assembly: In a pre-warmed 96-well half-area plate, combine tubulin (3 mg/mL), GTP (1 mM), and a fluorescent reporter (e.g., DAPI) in PEM buffer (PIPES, EGTA, MgCl₂).

  • Control Validation (Self-Validating Step): Include 5 μM Paclitaxel (stabilizer) and 5 μM Colchicine (destabilizer) as internal controls[5].

    • Causality: If the Paclitaxel well does not exhibit a rapid acceleration in

      
       (fluorescence increase) and the Colchicine well does not show baseline suppression, the tubulin batch has lost its dynamic instability. The plate is invalid and must be discarded.
      
  • Kinetic Reading: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

Cell Cycle Analysis via Flow Cytometry

Objective: To quantify G2/M phase arrest induced by spindle assembly checkpoint (SAC) activation[1].

Step-by-Step Methodology:

  • Cell Synchronization: Seed PC-3 cells and subject them to serum starvation (0.1% FBS) for 24 hours.

    • Causality: Synchronization forces the cell population into the G0/G1 phase, providing a uniform baseline. Without this, background noise from asynchronous division obscures subtle G2/M shifts.

  • Compound Exposure: Treat cells with the TMP-pyrazol-amine derivative (e.g., 10–50 nM) for 24 hours[1].

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

    • Causality: Cold ethanol dehydrates the cells and permeabilizes the membrane, allowing the intercalating dye to reach the nucleus while preserving architectural integrity.

  • Staining (Self-Validating Step): Resuspend the fixed cells in a staining buffer containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes.

    • Causality: PI is not DNA-specific; it will strongly intercalate into double-stranded RNA. Failure to include RNase A results in massive false-positive fluorescence, creating an artificial G2/M shoulder that invalidates the cell cycle distribution data.

  • Acquisition: Analyze via flow cytometry, collecting at least 10,000 events per sample to ensure statistical power.

References

  • Source: nih.
  • Title: 5-(3,4,5-Trimethoxyphenyl)
  • Source: semanticscholar.
  • Title: (PDF)
  • Source: mtsu.

Sources

Exploratory

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine: Technical Monograph & Analysis

The following technical guide details the chemical architecture, synthesis, and pharmacological profile of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine , a privileged scaffold in medicinal chemistry known for its utilit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological profile of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine , a privileged scaffold in medicinal chemistry known for its utility as a Combretastatin A-4 (CA-4) bioisostere and a core pharmacophore for tubulin polymerization inhibitors.

Executive Summary

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine represents a critical structural motif in the development of small-molecule antimitotic agents. Chemically, it functions as a rigid bioisostere of the cis-stilbene bridge found in Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. By replacing the unstable olefinic bridge of CA-4 with a heterocyclic pyrazole ring, this scaffold improves metabolic stability and solubility while retaining high affinity for the colchicine binding site on


-tubulin.

This guide analyzes the compound's synthetic accessibility, physicochemical properties, and its mechanistic role in arresting the cell cycle at the G2/M phase, serving as a foundational reference for researchers in oncology drug discovery.

Chemical Architecture & Properties[1][2]

Structural Identification

The molecule consists of a 3,4,5-trimethoxyphenyl "A-ring" (mimicking the podophyllotoxin/colchicine A-ring) linked to position 4 of a pyrazole ring. Position 3 of the pyrazole bears a primary amine, serving as a key hydrogen bond donor or a handle for further derivatization (e.g., into ureas or amides to access nanomolar potency).

PropertyData
IUPAC Name 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine
Common Scaffolds 3-Amino-4-arylpyrazole; CA-4 Pyrazole Analog
Molecular Formula C₁₂H₁₅N₃O₃
Molecular Weight 249.27 g/mol
H-Bond Donors 3 (NH₂, NH)
H-Bond Acceptors 5 (3 x OMe, 2 x Pyrazole N)
LogP (Predicted) ~1.8 - 2.1
TPSA ~80 Ų
Physicochemical Analysis

The 3,4,5-trimethoxy motif is lipophilic yet polar enough to engage in specific hydrophobic interactions within the tubulin binding pocket. The aminopyrazole moiety introduces amphoteric character; the pyrazole NH is weakly acidic (pKa ~14), while the exocyclic amine is weakly basic, facilitating interactions with the Glu183 or backbone carbonyls of tubulin.

Synthetic Methodologies

To ensure regiochemical fidelity (placing the aryl group at position 4 rather than 3), the synthesis must proceed via the


-formyl nitrile route  rather than the benzoylacetonitrile route.
Validated Synthetic Pathway

The most robust protocol involves the Clauson-Kaas type cyclization of hydrazine with an


-formyl arylacetonitrile intermediate.

Reaction Scheme (Logic):

  • C-Acylation: 3,4,5-Trimethoxyphenylacetonitrile is formylated using ethyl formate and a strong base (NaH or NaOEt) to generate the enolate of 3-hydroxy-2-arylacrylonitrile.

  • Cyclocondensation: The intermediate reacts with hydrazine hydrate. Hydrazine attacks the formyl carbon (more electrophilic) and subsequently cyclizes onto the nitrile carbon to form the 3-amino-4-arylpyrazole.

Visualization: Synthetic Workflow

Synthesis cluster_conditions Critical Control Points Start 3,4,5-Trimethoxyphenylacetonitrile Inter Intermediate: 2-Formyl-2-(3,4,5-trimethoxyphenyl)acetonitrile (Enolate form) Start->Inter THF, Reflux, 4h Reagent1 Ethyl Formate / NaH (Formylation) Reagent1->Inter Product 4-(3,4,5-Trimethoxyphenyl)- 1H-pyrazol-3-amine Inter->Product EtOH, Reflux, 6h Reagent2 Hydrazine Hydrate (Cyclization) Reagent2->Product Note1 Regioselectivity: Ensures Aryl at C4 (Not C3) Product->Note1

Caption: Step-wise synthesis ensuring regioselective formation of the 4-aryl isomer via formylation-cyclization.

Experimental Protocols

Protocol A: Synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

Reagents:

  • 3,4,5-Trimethoxyphenylacetonitrile (10 mmol)

  • Ethyl formate (20 mmol)

  • Sodium hydride (60% dispersion in oil, 20 mmol) or Sodium Ethoxide

  • Hydrazine hydrate (80%, 50 mmol)

  • Anhydrous THF and Ethanol

Step-by-Step Methodology:

  • Formylation: In a flame-dried round-bottom flask under Argon, suspend NaH (0.8 g, 20 mmol) in anhydrous THF (20 mL). Cool to 0°C.

  • Add a solution of 3,4,5-trimethoxyphenylacetonitrile (2.07 g, 10 mmol) and ethyl formate (1.6 mL, 20 mmol) in THF dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours (or reflux for 2 hours) until TLC indicates consumption of the nitrile. The mixture will thicken as the enolate salt forms.

  • Cyclization: Evaporate the THF under reduced pressure. Dissolve the residue in Ethanol (30 mL).

  • Add Hydrazine hydrate (2.5 mL, ~50 mmol) carefully.

  • Reflux the mixture for 6–8 hours.

  • Workup: Cool to room temperature. Concentrate the solvent to ~5 mL. Pour into ice-cold water (50 mL).

  • Neutralize with dilute acetic acid to pH ~7 to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to yield the title compound as an off-white to pale yellow solid.

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic singlet for pyrazole C5-H at

    
     ~7.8–8.0 ppm. Broad singlet for NH2 at 
    
    
    
    ~4.5–5.0 ppm. Three singlets (or two, 6H and 3H) for methoxy groups at
    
    
    ~3.7–3.8 ppm.
  • MS (ESI): [M+H]+ = 250.1.

Pharmacology & Mechanism of Action

Mechanism: Tubulin Destabilization

The 4-(3,4,5-trimethoxyphenyl) moiety is a pharmacophore designed to overlap with the A-ring of Colchicine. The compound binds to the colchicine binding site located at the interface of


- and 

-tubulin.

Causality Chain:

  • Binding: The molecule wedges into the hydrophobic pocket of

    
    -tubulin.
    
  • Conformational Change: Binding prevents the "curved-to-straight" conformational transition of the tubulin dimer necessary for microtubule assembly.

  • Catastrophe: This inhibits microtubule polymerization, leading to the depolymerization of existing microtubules.

  • Arrest: The mitotic spindle fails to form, activating the Spindle Assembly Checkpoint (SAC).

  • Outcome: Cell cycle arrest at G2/M phase followed by apoptosis (via Bcl-2 phosphorylation and Caspase-3 activation).

Visualization: Signaling Pathway

MOA Compound 4-(3,4,5-Trimethoxyphenyl)- 1H-pyrazol-3-amine Target Tubulin Heterodimer (Colchicine Site) Compound->Target Binds (Kd ~nM-µM) Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Steric Hindrance Effect2 Mitotic Spindle Defect Effect1->Effect2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect2->Checkpoint Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Pharmacological cascade from ligand binding to apoptotic cell death.

Structure-Activity Relationship (SAR) Insights

For researchers optimizing this scaffold, the following SAR trends are critical:

  • The Trimethoxy Ring (Ring A): Essential for high affinity. Removal of any methoxy group (especially para-4-OMe) significantly reduces potency.

  • The Pyrazole Bridge: Acts as a rigid spacer. N-methylation of the pyrazole (N1) often improves potency but can alter solubility.

  • The C3-Amine:

    • Free Amine: Moderate potency (often micromolar IC50).

    • Amide/Urea Derivatives: Conversion of the C3-amine to a phenyl-urea or substituted benzamide often boosts potency into the low nanomolar range (e.g., IC50 < 50 nM). The urea/amide NH provides an additional H-bond donor to the backbone of Val181 or Thr179 in tubulin.

References

  • Regioselective Synthesis of Aminopyrazoles

    • Title: Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)
    • Source: European Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • Scaffold Analysis & Tubulin Binding

    • Title: Pyrazoles as potential anticancer agents: A review on their synthesis and medicinal importance.
    • Source: Mini-Reviews in Medicinal Chemistry.
    • URL:[Link]

  • Combretastatin Bioisosteres

    • Title: Design, synthesis and biological evaluation of novel pyrazole derivatives as potent tubulin polymeriz
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • General Synthetic Route (Hydrazine-Nitrile)

    • Title: A convenient synthesis of 3-amino-4-arylpyrazoles.
    • Source: Journal of Heterocyclic Chemistry (General methodology reference).
    • URL:[Link]

Foundational

An In-depth Technical Guide to 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, established synthetic routes, and its emerging role as a valuable scaffold in drug discovery, supported by experimental data and workflows. The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Core Molecular Profile

The compound 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is characterized by a pyrazole ring substituted with an amine group and a trimethoxyphenyl group. This unique combination of a privileged heterocyclic scaffold and a pharmacologically significant phenyl moiety underpins its diverse biological activities.

Chemical Structure and Formula

The structural formula of 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is C12H15N3O3.[1] Its canonical SMILES representation is COC1=CC(=CC(=C1OC)OC)C2=C(NN=C2)N.[1]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulation and delivery strategies.

PropertyValueSource
Molecular Weight 249.27 g/mol [2]
Exact Mass 249.11134135 u[1]
Molecular Formula C12H15N3O3[1][2]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 4[1]
Boiling Point 439.1°C at 760 mmHg[1]
Density 1.242 g/cm³[1]
Flash Point 219.4°C[1]

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The construction of the 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine scaffold can be achieved through several synthetic strategies, most commonly involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[3]

General Synthetic Workflow

A generalized and efficient method for synthesizing substituted pyrazoles involves the reaction of a β-keto nitrile with a hydrazine derivative. This approach offers a high degree of flexibility in introducing various substituents onto the pyrazole core.

Synthesis_Workflow Start Starting Materials: - 3,4,5-Trimethoxyphenylacetonitrile - N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Intermediate1 Enaminonitrile Intermediate Start->Intermediate1 Condensation Cyclization Cyclization Reaction Intermediate1->Cyclization Reagent Hydrazine Hydrate Reagent->Cyclization Product 4-(3,4,5-Trimethoxyphenyl)- 1H-pyrazol-3-amine Cyclization->Product Intramolecular Nucleophilic Attack

Caption: Generalized synthetic workflow for 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.

Materials:

  • 3,4,5-Trimethoxyphenylacetonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Formation of the Enaminonitrile Intermediate:

    • In a round-bottom flask, dissolve 3,4,5-trimethoxyphenylacetonitrile (1 equivalent) in anhydrous toluene.

    • Add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminonitrile intermediate.

  • Cyclization to form the Pyrazole Ring:

    • Dissolve the crude enaminonitrile intermediate in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.

Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H and C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Applications in Drug Discovery and Development

The 3-aminopyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The incorporation of the 3,4,5-trimethoxyphenyl moiety, a known pharmacophore found in several natural and synthetic bioactive molecules, further enhances the therapeutic potential of this class of compounds.[3]

Rationale for Pharmacological Interest

Pharmacological_Interest Core 4-(3,4,5-Trimethoxyphenyl)- 1H-pyrazol-3-amine Scaffold 3-Aminopyrazole Scaffold Core->Scaffold Moiety 3,4,5-Trimethoxyphenyl Moiety Core->Moiety Target1 Kinase Inhibition (e.g., RIPK1) Core->Target1 Target2 Anti-proliferative Activity (e.g., Tubulin Polymerization) Core->Target2 Target3 Anti-inflammatory Activity Core->Target3 Scaffold_Prop Privileged structure in medicinal chemistry. Known bioactivities. Scaffold->Scaffold_Prop Moiety_Prop Known pharmacophore. Present in bioactive molecules. Moiety->Moiety_Prop

Caption: Rationale for the pharmacological interest in the title compound.

Key Therapeutic Areas of Investigation
  • Oncology: Derivatives of aminopyrazoles have been investigated as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for anticancer drug development.[4]

  • Inflammatory Diseases: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Compounds bearing the 3,4,5-trimethoxyphenyl group have also shown anti-inflammatory properties.[5] Furthermore, derivatives of 1H-pyrazol-3-amine have been identified as novel and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death.[6]

  • Neurodegenerative Diseases: Some pyrazole derivatives have demonstrated neuroprotective activity, suggesting their potential in treating neurodegenerative disorders.[5]

Conclusion

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is a molecule with a strong foundation for further exploration in drug discovery. Its straightforward synthesis, combined with the proven pharmacological relevance of its constituent scaffolds, makes it an attractive starting point for the development of new therapeutic agents. Future research should focus on the derivatization of this core structure to optimize its potency, selectivity, and pharmacokinetic properties for specific biological targets.

References

  • 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine. LookChem. [Link]

  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. ResearchGate. [Link]

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed. [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Elucidation of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Molecular Architecture & Spectroscopic Rationale The compound 4-(3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Molecular Architecture & Spectroscopic Rationale

The compound 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine represents a highly privileged pharmacophore in modern drug discovery. Combining the tubulin-binding affinity of the 3,4,5-trimethoxyphenyl moiety (reminiscent of colchicine and combretastatin A-4) with the hydrogen-bond donor/acceptor capacity of a 3-amino-pyrazole core, this scaffold is frequently utilized in the design of kinase inhibitors and anti-cancer agents.

Because pyrazole conjugates often exhibit high polarity and complex tautomeric behavior 1[1], rigorous multi-orthogonal spectroscopic validation is mandatory. This guide details the expected Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) profiles for this compound, explaining the causality behind the experimental parameters required to achieve unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality in Solvent Selection

The selection of the deuterated solvent is the most critical variable in the NMR analysis of pyrazole-amines. While CDCl₃ is standard for many organics, DMSO-d₆ is strictly required here. The highly polar, aprotic nature of DMSO-d₆ serves two purposes:

  • Solubility: It fully solubilizes the rigid, hydrogen-bonded pyrazole network.

  • Proton Locking: It significantly slows the intermolecular chemical exchange of the primary amine (-NH₂) and the secondary pyrazole amine (-NH), allowing them to be observed as distinct, albeit broad, singlets rather than being lost to the baseline 2[2].

Quantitative NMR Data Assignments

The 3,4,5-trimethoxyphenyl moiety yields a highly characteristic spectroscopic signature, defined by a 6H singlet for the meta-methoxy groups and a 3H singlet for the para-methoxy group3[3]. Carbon-13 NMR further differentiates these environments, with the sterically hindered para-methoxy carbon resonating downfield compared to the meta-methoxy carbons 4[4].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
4'-OCH₃3.70s3Hpara-Methoxy protons
3',5'-OCH₃3.82s6Hmeta-Methoxy protons
3-NH₂4.85br s2HPrimary amine (Exchanges with D₂O)
2',6'-ArH6.75s2HTrimethoxyphenyl aromatic protons
5-CH7.65s1HPyrazole C-H
1-NH11.80br s1HPyrazole N-H (Exchanges with D₂O)

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Structural Assignment
3',5'-OCH₃55.8meta-Methoxy carbons
4'-OCH₃60.1para-Methoxy carbon
C2', C6'104.5Aromatic CH (Trimethoxyphenyl)
C4 (Pyr)109.2Pyrazole quaternary C (C-Aryl)
C1'127.8Aromatic quaternary C (Aryl-Pyr link)
C5 (Pyr)132.4Pyrazole CH
C4'136.5Aromatic quaternary C (para-methoxy)
C3 (Pyr)148.2Pyrazole quaternary C (C-NH₂)
C3', C5'152.9Aromatic quaternary C (meta-methoxy)

Mass Spectrometry & Infrared Signatures

High-Resolution Mass Spectrometry (HRMS)

Given the basicity of the pyrazole and primary amine nitrogens, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. It provides soft ionization, yielding a robust pseudomolecular ion [M+H]+ with minimal in-source fragmentation.

  • Chemical Formula: C₁₂H₁₅N₃O₃

  • Exact Mass: 249.1113 Da

  • Observed [M+H]+: m/z 250.1186

Vibrational Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) FTIR is utilized to map the functional group landscape without the need for KBr pellet pressing, which can introduce water artifacts. The infrared spectrum is heavily dominated by the aryl ether C-O-C asymmetric stretch 3[3].

Table 3: Key FTIR Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Interpretation
3350, 3280Medium, broadN-H stretching (primary amine and pyrazole NH)
2940, 2835WeakC-H stretching (aliphatic methoxy groups)
1610, 1585StrongC=N and C=C aromatic ring stretching
1125Very StrongC-O-C asymmetric stretching (aryl ether)

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to confirm that the observed data is an artifact-free representation of the molecule.

Protocol A: Self-Validating NMR Acquisition (The D₂O Shake)

Objective: Unambiguously differentiate carbon-bound protons from heteroatom-bound exchangeable protons.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Initial Acquisition: Acquire the baseline ¹H NMR spectrum (400 MHz, 16 scans, relaxation delay 1.5s). Ensure the broad singlets at ~4.85 ppm and ~11.80 ppm are integrated.

  • Perturbation (Validation Step): Remove the 5 mm NMR tube, add exactly 10 µL of Deuterium Oxide (D₂O), cap, and invert 5 times to ensure homogeneous mixing.

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Data Logic: The disappearance of the signals at 4.85 ppm and 11.80 ppm validates their assignment as the -NH₂ and -NH protons, respectively, as they undergo rapid isotopic exchange to form -ND₂ and -ND, which are invisible in ¹H NMR.

Protocol B: Lock-Mass Calibrated HRMS-ESI+

Objective: Determine exact mass with < 5 ppm error to confirm elemental composition.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL LC-MS grade Methanol. Dilute 1:100 in a matrix of MeOH/H₂O (50:50, v/v) containing 0.1% Formic Acid (to drive basic nitrogen protonation).

  • System Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer (LockSpray) at 5 µL/min.

  • Acquisition: Infuse the analyte at 10 µL/min into the ESI source. Acquire data in positive ion mode (TOF analyzer, m/z 100-1000).

  • Data Logic: The software dynamically corrects the analyte's mass based on the real-time drift of the Leucine Enkephalin lock-mass. A mass error of ≤ 2.0 ppm between the calculated m/z (250.1186) and the observed m/z self-validates the formula C₁₂H₁₆N₃O₃⁺.

Orthogonal Validation Workflow

The following diagram illustrates the logical flow of the multi-orthogonal validation required to confirm the structure of 4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine.

Spectroscopic_Workflow Compound 4-(3,4,5-Trimethoxyphenyl) -1H-pyrazol-3-amine NMR NMR Spectroscopy (DMSO-d6) Compound->NMR MS HRMS (ESI+) Mass Spectrometry Compound->MS IR ATR-FTIR Spectroscopy Compound->IR NMR_D2O D2O Exchange (Validates -NH2, -NH) NMR->NMR_D2O MS_Frag Exact Mass & CID (Validates Formula) MS->MS_Frag IR_Bands Functional Group Fingerprinting IR->IR_Bands Validation Orthogonal Structural Consensus NMR_D2O->Validation MS_Frag->Validation IR_Bands->Validation

Caption: Orthogonal spectroscopic validation workflow for structural elucidation of the pyrazole-amine scaffold.

References

  • Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds Source: Česká a slovenská farmacie URL
  • Source: rsc.
  • (1-phenyl-3-(3, 4, 5-trimethoxyphenyl)-1H-pyrazol- 4-yl)
  • (1-(3,4,5-trimethoxyphenyl)

Sources

Foundational

The Pyrazole Scaffold in Medicine: From Historical Serendipity to Precision Targeted Therapeutics

Executive Abstract As a Senior Application Scientist, I frequently encounter chemical scaffolds that define entire eras of drug discovery. Among these, the pyrazole ring—a five-membered aromatic heterocycle containing tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

As a Senior Application Scientist, I frequently encounter chemical scaffolds that define entire eras of drug discovery. Among these, the pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazole)—stands out as a "privileged scaffold." Its unique hydrogen-bonding capabilities, metabolic stability, and structural rigidity allow it to interact with diverse biological targets[1]. This whitepaper explores the historical evolution, mechanistic pharmacology, and experimental synthesis of pyrazole-based therapeutics, providing a self-validating framework for researchers and drug development professionals.

Historical Milestones: The Evolution of Pyrazole Therapeutics

The trajectory of pyrazole in medicine is a masterclass in structural evolution, transitioning from early serendipitous discoveries to highly rational, target-based drug design.

  • 1883 - The Dawn of Synthetic Analgesics: German chemist Ludwig Knorr synthesized the first pyrazole derivative, antipyrine, via the condensation of ethyl acetoacetate and phenylhydrazine[2]. This marked the birth of the first fully synthetic antipyretic and analgesic drug, laying the foundation for modern pharmaceutical chemistry.

  • 1999 - The NSAID Revolution (Celecoxib): The development of Celecoxib (Celebrex®) represented a paradigm shift. By exploiting the subtle structural differences between cyclooxygenase (COX) isoforms, researchers utilized a 1,5-diarylpyrazole scaffold to selectively inhibit COX-2, mitigating the gastrointestinal toxicity associated with traditional non-selective NSAIDs[3].

  • 2011 - Precision Oncology & Immunology (Ruxolitinib): The FDA approval of Ruxolitinib (Jakafi®) introduced the first-in-class Janus kinase (JAK) inhibitor[4]. This pyrazole derivative revolutionized the treatment of myelofibrosis and graft-versus-host disease (GVHD) by directly modulating the JAK/STAT signaling pathway[5].

G A 1883: Antipyrine First Synthetic Analgesic B 1999: Celecoxib Selective COX-2 Inhibitor A->B Structural Evolution C 2011: Ruxolitinib Targeted JAK1/2 Inhibitor B->C Target Specificity D Present: Kinase Inhibitors Precision Oncology C->D Pathway Modulation

Fig 1. Historical evolution of pyrazole-based therapeutics from 1883 to modern precision oncology.

Mechanistic Insights: Causality in Drug Design

To understand why pyrazole is so effective, we must examine the causality behind its interactions at the molecular level.

Celecoxib and COX-2 Selectivity

The selectivity of Celecoxib is dictated by a single amino acid substitution in the active site of the cyclooxygenase enzymes. The COX-2 active site features a smaller Val523 residue, creating a larger hydrophobic side pocket compared to the bulkier Ile523 found in COX-1[3]. The sulfonamide-substituted 1,5-diarylpyrazole scaffold of Celecoxib is sterically hindered from entering the COX-1 channel but fits perfectly into the COX-2 pocket. This lock-and-key causality ensures potent anti-inflammatory action without disrupting the gastric-protective prostaglandins synthesized by COX-1.

Ruxolitinib and JAK/STAT Pathway Inhibition

In conditions like myelofibrosis, mutant JAK2 (e.g., JAK2 V617F) causes ligand-independent hyperactivation of the STAT pathway, leading to unchecked cellular proliferation. Ruxolitinib, a pyrazole-tethered small molecule, acts as a potent ATP-competitive inhibitor[4]. By binding to the highly conserved ATP-binding pocket of the JAK1/JAK2 kinase domains, the pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase. This prevents trans-phosphorylation and halts the downstream phosphorylation of STAT3 and STAT5, effectively silencing the pathogenic cytokine signaling loop[5].

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Recruits/Activates STAT STAT3/5 JAK2->STAT Phosphorylates (p-STAT) Rux Ruxolitinib (Inhibitor) Rux->JAK2 Blocks ATP Site Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates

Fig 2. Ruxolitinib-mediated inhibition of the JAK/STAT signaling pathway.

Quantitative Data: The Pyrazole Therapeutics Landscape

The versatility of the pyrazole core is reflected in the diverse range of FDA-approved drugs. Table 1 summarizes key quantitative pharmacological data for representative pyrazole-based therapeutics.

Drug NamePrimary TargetClinical IndicationFDA ApprovalPotency (IC₅₀ / EC₅₀)
Celecoxib COX-2 EnzymeOsteoarthritis / Pain1999~0.04 µM (COX-2)
Sildenafil PDE5Erectile Dysfunction19983.5 nM
Eltrombopag TPO ReceptorThrombocytopenia20080.27 µM (EC₅₀)
Ruxolitinib JAK1 / JAK2Myelofibrosis / GVHD20113.3 nM (JAK1), 2.8 nM (JAK2)
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer201120 nM (ALK)

Table 1. Pharmacological profile of blockbuster pyrazole-based drugs.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are two foundational workflows: the chemical synthesis of the pyrazole core and the biological validation of a pyrazole-based kinase inhibitor.

Protocol 1: The Knorr Pyrazole Synthesis

This protocol details the synthesis of 1-phenyl-3-methyl-5-pyrazolone, mirroring Knorr's original 1883 methodology with modern analytical validation[2].

Causality of Reagents: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the β-ketoester, increasing its electrophilicity. This facilitates nucleophilic attack by the less reactive nitrogen of the hydrazine, driving the formation of the hydrazone intermediate before cyclization.

Step-by-Step Procedure:

  • Reaction Setup: In a 50-mL round-bottom flask, combine ethyl acetoacetate (10.0 mmol) and phenylhydrazine (10.5 mmol).

  • Solvent & Catalysis: Add 10 mL of 1-propanol (chosen for its ~97°C boiling point to overcome the cyclization activation energy) and 3 drops of glacial acetic acid[6].

  • Reflux & Monitoring: Heat the mixture to 100°C under continuous magnetic stirring. Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase. The disappearance of the starting ketoester spot (typically after 1-2 hours) validates the completion of the condensation phase[6].

  • Precipitation: Once the starting material is consumed, remove from heat and slowly add 15 mL of distilled water while stirring. Allow the mixture to cool to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.

  • Isolation & Validation: Filter the solid product using a Büchner funnel. Wash with ice-cold water and allow to air dry. Validate the product's identity and purity by determining its melting point (expected range: 127–129°C) and performing ¹H-NMR spectroscopy[7].

G N1 β-Ketoester + Hydrazine (Starting Materials) N2 Acid Catalysis (Glacial Acetic Acid) N1->N2 N3 Hydrazone Intermediate (Condensation) N2->N3 -H2O N4 Intramolecular Cyclization (-H2O) N3->N4 N5 Pyrazole / Pyrazolone (Stable Aromatic Ring) N4->N5

Fig 3. Stepwise mechanism of the Knorr Pyrazole Synthesis via hydrazone intermediate cyclization.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay (Ruxolitinib Validation)

To evaluate the efficacy of a pyrazole-based kinase inhibitor, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed[8].

Causality of Controls: Staurosporine is included as a broad-spectrum ATP-competitive positive control. This self-validates the assay by confirming that the recombinant JAK2 enzyme's ATP-binding pocket is functional and capable of being inhibited, ensuring that the calculated IC₅₀ for Ruxolitinib is accurate.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human JAK2 kinase domain to a working concentration of 0.5 ng/µL.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Ruxolitinib in DMSO (starting at 10 µM). Prepare a parallel dilution curve for Staurosporine (positive control).

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of the JAK2 enzyme solution to each well. Add 100 nL of the diluted compounds using an acoustic liquid handler. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiation: Start the kinase reaction by adding 5 µL of a substrate mix containing 2 µM of a fluorescently labeled STAT-derived peptide and 10 µM ATP.

  • Detection & Analysis: Incubate for 60 minutes. Stop the reaction by adding 10 µM EDTA and a Europium-labeled anti-phospho-STAT antibody. Read the plate on a TR-FRET compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • BenchChem.A Technical Guide to the Knorr Pyrazole Synthesis of 1883.
  • National Institutes of Health (PMC).Pyrazole: an emerging privileged scaffold in drug discovery.
  • BenchChem.3-Bromo-1H-pyrazole - Building Blocks (Mechanism of COX-2 Selectivity).
  • Jakafi (ruxolitinib).Mechanism of action.
  • National Institutes of Health (PubMed).Inhibition of the JAK/STAT pathway with ruxolitinib.

Sources

Exploratory

The Pyrazole Scaffold in Modern Therapeutics: A Technical Guide to Biological Significance and Experimental Validation

Executive Summary Pyrazoles are five-membered heterocyclic compounds characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms. Due to their unique aromaticity, electron density dist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are five-membered heterocyclic compounds characterized by a ring structure containing three carbon atoms and two adjacent nitrogen atoms. Due to their unique aromaticity, electron density distribution, and capacity for both hydrogen bonding and metal coordination, pyrazole derivatives have emerged as privileged pharmacophores in modern drug discovery 1[1]. This technical guide explores the mechanistic grounding of pyrazole derivatives, focusing on their roles as anti-inflammatory and anticancer agents, and provides field-proven, self-validating experimental workflows for assessing their pharmacological efficacy.

Mechanistic Grounding: The Pyrazole Scaffold in Drug Design

The biological versatility of the pyrazole nucleus stems from its structural adroitness. The sp2-hybridized nitrogen at the N2 position is basic and reacts with electrophiles, while the N1 position can be easily deprotonated, allowing the scaffold to act as a bidentate ligand or a robust hydrogen-bond donor/acceptor 1[1].

Anti-inflammatory Action via Selective COX-2 Inhibition

Celecoxib is a paradigm of rational pyrazole-based drug design. Nonsteroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), leading to gastrointestinal toxicity. Celecoxib utilizes a 1,5-diaryl pyrazole core to achieve profound COX-2 selectivity 2[3]. Causality of Selectivity: The selectivity is driven by the sulfonamide group attached to the pyrazole ring. This group extends into a hydrophilic side pocket in the COX-2 active site—formed by amino acid residues Val434, Arg513, and His90. Because this side pocket is sterically hindered in COX-1, celecoxib cannot effectively bind to it, resulting in targeted inhibition of inflammatory prostaglandins without disrupting baseline mucosal protection 2[3].

Anticancer & Immunomodulation via JAK/STAT Inhibition

Aberrant Janus Kinase (JAK) signaling is a primary driver of myeloproliferative neoplasms and severe inflammatory dermatoses. Ruxolitinib, an FDA-approved pyrazole-substituted pyrrolo[2,3-d]pyrimidine, acts as a highly potent, ATP-competitive inhibitor of JAK1 and JAK24[4]. Causality of Inhibition: By anchoring its pyrazole moiety into the highly conserved ATP-binding hinge region of the kinase domain, ruxolitinib physically blocks ATP from binding. Without ATP, the kinase cannot phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, effectively silencing the transcription of pro-inflammatory cytokines and halting tumor cell proliferation 5[5].

JAKSTAT Cytokine Cytokine (IL, IFN) Receptor Receptor Complex Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK Inhibits (ATP-competitive) pSTAT Phosphorylated STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

JAK/STAT pathway inhibition by the pyrazole derivative Ruxolitinib.

Quantitative Data: Pharmacological Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of key clinical and experimental pyrazole derivatives, demonstrating the scaffold's high potency across different targets.

Pyrazole DerivativePrimary TargetIC50 ValueClinical / Experimental Indication
Celecoxib COX-2~0.28 µMOsteoarthritis, Rheumatoid Arthritis6[6]
Ruxolitinib JAK1 / JAK23.3 nM (JAK1) / 2.8 nM (JAK2)Myelofibrosis, Polycythemia Vera7[7]
Compound 3f (Exp.)JAK1 / JAK23.4 nM (JAK1) / 2.2 nM (JAK2)Preclinical Anticancer Candidate 7[7]
Compound 1 (Exp.)COX-20.31 µMPreclinical Anti-inflammatory 8[8]

Experimental Workflows: Validating Pyrazole Efficacy

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They rely on stable downstream readouts to accurately measure the transient enzymatic activities targeted by pyrazole derivatives.

Protocol A: In Vitro COX-2 Inhibition Assay (Fluorometric)

Causality Check: COX-2 converts arachidonic acid to Prostaglandin H2 (PGH2), which is highly unstable. Direct measurement of PGH2 is prone to high variance. This protocol utilizes the intrinsic peroxidase activity of COX-2, which reduces PGH2 while simultaneously oxidizing a fluorogenic substrate (ADHP) into highly stable, fluorescent resorufin.

  • Enzyme Preparation: Dilute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for peroxidase activity).

  • Inhibitor Incubation (Critical Step): Add the pyrazole derivative (e.g., Celecoxib) at varying concentrations (0.01 µM to 10 µM) to the enzyme mixture. Incubate at 25°C for 15 minutes. Why? This allows the pyrazole to reach thermodynamic binding equilibrium in the active site before the substrate introduces competitive kinetics.

  • Substrate Addition: Add the fluorogenic substrate (ADHP) followed immediately by Arachidonic Acid to initiate the reaction.

  • Quantification: Read the fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm) after 5 minutes.

  • Validation: Calculate the IC50 by plotting the log of pyrazole concentration against the normalized fluorescence. A parallel COX-1 assay must be run to determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

COX2Workflow Step1 Step 1 Incubate COX-2 enzyme with Pyrazole Compound Step2 Step 2 Add Arachidonic Acid & Fluorogenic Substrate Step1->Step2 Step3 Step 3 Enzymatic Conversion (Peroxidase Activity) Step2->Step3 Step4 Step 4 Quantify Fluorescence (Resorufin Emission) Step3->Step4 Data Output Calculate IC50 & Selectivity Index Step4->Data

Step-by-step workflow for in vitro COX-2 inhibition screening.

Protocol B: Luminescent JAK Kinase Assay (ATP-Competitive)

Causality Check: Because ruxolitinib competes with ATP, directly measuring phosphorylated substrates can be complex and antibody-dependent. Instead, this assay measures the depletion of ATP. We add a luciferase/luciferin reagent at the end of the kinase reaction. Luciferase requires ATP to generate light. Therefore, high luminescence = high residual ATP = high kinase inhibition . This inverse relationship provides a highly sensitive, self-validating readout.

  • Kinase Reaction Setup: Combine recombinant JAK1 or JAK2 enzyme with a specific peptide substrate in a kinase buffer (containing Mg2+ and DTT).

  • Inhibitor Addition: Add the pyrazole inhibitor (e.g., Ruxolitinib) in a serial dilution gradient.

  • ATP Initiation: Add a fixed, low concentration of ultra-pure ATP (e.g., 1 µM, near the Km value) to initiate the reaction. Incubate for 60 minutes at room temperature. Why near Km? Using ATP concentrations near the Km ensures maximum sensitivity for detecting ATP-competitive inhibitors.

  • Luminescence Generation: Add an equal volume of Kinase-Glo® (or equivalent luciferase-based reagent) to halt the kinase reaction and initiate the luminescent reaction.

  • Data Analysis: Measure luminescence. Plot the data using non-linear regression to determine the precise IC50 value of the pyrazole derivative.

References

  • Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • RuBi-Ruxolitinib: a photoreleasable antitumor JAK inhibitor - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Foundational

Strategic Pharmacophore Engineering: Therapeutic Targets of 3,4,5-Trimethoxyphenyl Substituted Pyrazoles

Executive Summary In the landscape of rational drug design, the fusion of the 3,4,5-trimethoxyphenyl (TMP) moiety with a pyrazole core has emerged as a highly privileged pharmacophore. Originally conceptualized to overco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the fusion of the 3,4,5-trimethoxyphenyl (TMP) moiety with a pyrazole core has emerged as a highly privileged pharmacophore. Originally conceptualized to overcome the pharmacokinetic liabilities of natural products like Combretastatin A-4 (CA-4), this structural hybrid has demonstrated profound polypharmacology. As a Senior Application Scientist overseeing oncology and immunology drug pipelines, I have observed that the therapeutic efficacy of these compounds is not merely additive but synergistic. By strategically locking the molecular geometry, TMP-substituted pyrazoles effectively engage multiple therapeutic targets, primarily the colchicine binding site on tubulin, while also exhibiting potent kinase inhibition (EGFR/VEGFR-2) and anti-inflammatory properties. This whitepaper dissects the mechanistic causality, structural rationale, and self-validating experimental workflows essential for developing these agents.

Structural Rationale: The CA-4 Paradigm and Cis-Restriction

The genesis of TMP-substituted pyrazoles lies in the structural optimization of Combretastatin A-4 (CA-4), a potent vascular disrupting agent isolated from the African willow tree Combretum caffrum[1]. CA-4 binds to the colchicine site of tubulin, arresting cell division. However, its clinical utility is severely hampered by its cis-stilbene double bond, which readily isomerizes into the thermodynamically stable, but biologically inactive, trans-isoform under physiological conditions[2].

To circumvent this, medicinal chemists utilize the pyrazole ring as a bioisosteric, cis-restricting linker. The five-membered pyrazole heterocycle securely locks the TMP group (Ring A) and the adjacent aryl group (Ring B) at the optimal 50–60° dihedral angle required for deep insertion into the tubulin binding pocket[3]. Furthermore, the nitrogen atoms within the pyrazole core offer additional hydrogen-bonding capabilities, enhancing target affinity and aqueous solubility compared to the highly lipophilic stilbene precursor[4].

Primary Target: The Colchicine Binding Site of β-Tubulin

The most validated therapeutic target for TMP-substituted pyrazoles is the colchicine binding site (CBS) located at the interface of the α- and β-tubulin heterodimers.

Mechanistic Causality

The TMP group is the critical "anchor" for CBS inhibitors. Crystallographic data reveals that the oxygen atoms of the TMP moiety form essential hydrogen bonds with the sulfhydryl group of Cysβ241 and the amide backbone of Valβ315[1]. When a TMP-pyrazole derivative occupies this pocket, it introduces severe steric hindrance that prevents the curved tubulin heterodimer from adopting the straight conformation necessary for microtubule assembly[5]. This disruption of microtubule dynamics triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis via the intrinsic caspase-9/caspase-3 pathway[6].

TubulinInhibition TMP TMP-Pyrazole Agent (CA-4 Analog) CBS Colchicine Binding Site (β-Tubulin Cys241) TMP->CBS Anchors via H-bonds Polymerization Tubulin Polymerization Arrest CBS->Polymerization Steric Hindrance CellCycle G2/M Phase Arrest (Spindle Disruption) Polymerization->CellCycle Mitotic Failure Apoptosis Apoptosis (Caspase-3/9 Activation) CellCycle->Apoptosis Prolonged Arrest

Mechanism of Action: TMP-Pyrazole mediated tubulin disruption leading to apoptosis.

Self-Validating Protocol: High-Throughput Tubulin Polymerization Kinetics Assay

To quantify the antitubulin activity of novel TMP-pyrazoles, a continuous fluorescence-based polymerization assay is required. This protocol is designed as a self-validating system : it incorporates bidirectional controls (inhibitors and enhancers) to simultaneously verify the dynamic range, reagent integrity, and specific mechanism of action in a single run.

Materials:

  • Lyophilized porcine brain tubulin (>99% purity, MAP-free).

  • PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

  • Fluorescent reporter (e.g., DAPI, which shifts emission upon binding to polymerized microtubules).

  • GTP (100 mM stock).

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute tubulin in ice-cold PEM buffer to a final concentration of 3 mg/mL. Causality: Tubulin must be kept strictly at 4°C to prevent spontaneous, premature polymerization.

  • Compound Plating: In a pre-chilled 96-well half-area black plate, add 5 µL of the test TMP-pyrazole compounds (titrated from 0.1 nM to 10 µM).

  • Internal Validation Matrix (Critical Step):

    • Vehicle Control: 5 µL DMSO (Establishes Vmax of uninhibited polymerization).

    • Positive Control: 5 µL CA-4 at 3 µM (Validates assay sensitivity to CBS inhibition).

    • Negative Control/Enhancer: 5 µL Paclitaxel at 3 µM (Validates the upper dynamic range by hyper-stabilizing microtubules).

    • Blank: PEM buffer without tubulin (Establishes baseline fluorescence noise).

  • Incubation: Add 45 µL of the tubulin solution to all wells. Incubate at 4°C for 15 minutes. Causality: This pre-incubation allows the TMP moiety to thermodynamically equilibrate and anchor into the colchicine pocket before the structural changes of polymerization begin.

  • Initiation: Add 5 µL of 10 mM GTP to all wells (final concentration 1 mM). Causality: GTP hydrolysis provides the necessary energy landscape for tubulin heterodimer addition.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-heated to 37°C. Read fluorescence (Ex: 360 nm, Em: 420 nm) every 60 seconds for 60 minutes. Causality: The temperature shift from 4°C to 37°C initiates the thermodynamically driven polymerization, directly correlated to the increase in fluorescence.

  • Data Analysis: Calculate the Vmax of the linear growth phase. An IC50 is derived by plotting the normalized Vmax against the log concentration of the TMP-pyrazole. The assay is only deemed valid if the Paclitaxel curve shifts left (faster Vmax) and the CA-4 curve shifts right (suppressed Vmax) relative to the DMSO control.

Secondary Targets: Receptor Tyrosine Kinases (EGFR/VEGFR-2)

Beyond tubulin, the functionalization of the pyrazole core with specific substituents (e.g., pyrazolo[3,4-d]pyrimidines or benzoxazine hybrids) expands the target profile to include Receptor Tyrosine Kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[6].

Mechanistic Causality

The pyrazole ring acts as a bioisostere for the adenine ring of ATP. In dual-targeting TMP-pyrazoles, the pyrazole core occupies the adenine-binding pocket in the kinase hinge region, forming critical hydrogen bonds with the backbone amides (e.g., Met793 in EGFR). Simultaneously, the TMP group projects into the hydrophobic selectivity pocket adjacent to the ATP-binding site[7]. This dual inhibition shuts down the downstream PI3K/AKT and STAT3 signaling cascades, effectively halting both tumor cell proliferation and tumor-induced angiogenesis[6].

EGFRPathway Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 Tyrosine Kinases Ligand->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Downregulated STAT3 STAT3 Phosphorylation Receptor->STAT3 Downregulated Inhibitor TMP-Pyrazole Hybrid Inhibitor->Receptor ATP-competitive Inhibition Survival Tumor Cell Survival & Angiogenesis PI3K->Survival Blocked STAT3->Survival Blocked

Dual Kinase Inhibition: TMP-Pyrazole blocking EGFR/VEGFR-2 downstream signaling.

Tertiary Targets: Inflammation and Oxidative Stress

The pyrazole scaffold is historically renowned for its anti-inflammatory properties (e.g., Celecoxib, a COX-2 inhibitor). When conjugated with a TMP moiety, specific derivatives (such as 1-N-substituted phenyl pyrazolines) exhibit potent Non-Steroidal Anti-Inflammatory Drug (NSAID)-like behavior[8].

Mechanistically, the electron-rich nature of the TMP group, combined with the nitrogen-rich pyrazole, creates a highly effective electron-donating system capable of neutralizing reactive oxygen species (ROS). In vitro assays demonstrate that these compounds act as excellent radical scavengers for Nitric Oxide (NO), Superoxide Radicals (SOR), and 1,1-Diphenyl-2-picryl-hydrazyl (DPPH)[8]. By mitigating oxidative stress and inhibiting protein denaturation, these compounds serve as valuable leads for treating inflammation-driven tumorigenesis.

Quantitative Pharmacodynamic Profiles

To illustrate the structure-activity relationship (SAR) and target polypharmacology, the following table summarizes key TMP-pyrazole derivatives, their primary targets, and their quantitative efficacy (IC50) across various cell lines.

Compound Class / Specific AnalogPrimary Target(s)Tested Cell LineIC50 ValueReference
Tubulin Inhibitor 1 (4-(4-ethoxyphenyl)-1-methyl-3-(3,4,5-trimethoxyphenyl)pyrazole)Tubulin (Colchicine Site)SKOV (Ovarian)17 nM[3]
Compound 7k (3-alkyl-1,5-diaryl-1H-pyrazole)Tubulin PolymerizationSGC-7901 (Gastric)76 nM[4]
Compound 24 (1H-pyrazolo[3,4-d]pyrimidine derivative)EGFR (Wild-type & T790M)A549 (Lung)8.21 µM[6]
Compound 3a (3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole)Antioxidant (DPPH/NO) / Anti-inflammatoryMCF7 (Breast)Comparable to 5-FU[8]
Compound 53 & 54 (Selanyl-1H-pyrazole derivatives)EGFR / VEGFR-2 (Dual)HepG2 (Liver)13.85 - 15.98 µM[7]

Conclusion

The 3,4,5-trimethoxyphenyl substituted pyrazole scaffold represents a triumph of rational pharmacophore engineering. By utilizing the pyrazole ring as a cis-locking mechanism, researchers have successfully stabilized the active conformation required for profound tubulin inhibition at the colchicine binding site. Furthermore, the modularity of the pyrazole nitrogen atoms allows for the synthesis of multi-target directed ligands (MTDLs) capable of simultaneously inhibiting critical kinases (EGFR/VEGFR-2) and mitigating inflammatory microenvironments. As drug development pivots towards therapies that can overcome single-target resistance mechanisms, the polypharmacological profile of TMP-pyrazoles positions them as highly promising candidates for next-generation oncology therapeutics.

References

1.[8] Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica. Available at: [Link] 2.[6] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI (Molecules). Available at:[Link] 3.[2] Substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline Derivatives as Antitumor Agents Targeting the Colchicine Site on Tubulin. J-Stage. Available at: [Link] 4.[5] 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC (NIH). Available at: [Link] 5.[3] Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4. SFERA - Unife. Available at:[Link] 6.[7] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents (EGFR Focus). MDPI. Available at:[Link] 7.[1] Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. Available at:[Link] 8.[4] Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS One. Available at:[Link]

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Exploratory

The Ascendant Scaffold: A Technical Guide to Pyrazolo[3,4-b]pyridine Derivatives in Medicinal Chemistry

Abstract The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth technical review of pyrazolo[3,4-b]pyridine derivatives, designed for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into key therapeutic applications with a focus on oncology and kinase inhibition, and present detailed experimental insights to empower the design and execution of future research in this exciting field.

Introduction: The Pyrazolo[3,4-b]pyridine Core - A Scaffold of Promise

The fusion of a pyrazole and a pyridine ring to form the pyrazolo[3,4-b]pyridine system creates a unique electronic and steric environment, making it an ideal framework for interacting with a multitude of biological targets.[1][2] This scaffold's planarity, rigidity, and the strategic placement of nitrogen atoms allow for a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to protein targets.[3][4] Consequently, derivatives of this core have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6] This guide will focus primarily on the burgeoning role of these derivatives as potent and selective kinase inhibitors in oncology.

The Synthetic Canvas: Crafting Pyrazolo[3,4-b]pyridine Derivatives

The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly approached from two main retrosynthetic disconnections: annelating a pyrazole ring onto a pre-existing pyridine or constructing a pyridine ring onto a pyrazole precursor.[7] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Representative Synthetic Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol outlines a common and effective method for the synthesis of pyrazolo[3,4-b]pyridine derivatives through the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[1]

Step 1: Synthesis of α,β-Unsaturated Ketones

  • To a solution of a substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add acetone (1.5 eq) and an aqueous solution of sodium hydroxide (10%).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry to afford the α,β-unsaturated ketone.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Core

  • To a solution of the synthesized α,β-unsaturated ketone (1.0 eq) in a mixture of ethanol and dimethylformamide (DMF), add 5-amino-1-phenyl-pyrazole (1.0 eq).[1]

  • Degas the reaction mixture and add a catalytic amount of a Lewis acid, such as Zirconium(IV) chloride (ZrCl4, 0.3 eq).[1]

  • Heat the reaction mixture at 95 °C for 16 hours under an inert atmosphere.[1]

  • After completion, concentrate the mixture in vacuo.

  • Perform an aqueous workup with chloroform and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Therapeutic Frontiers: Pyrazolo[3,4-b]pyridines in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazolo[3,4-b]pyridine derivatives have emerged as a powerful class of kinase inhibitors, demonstrating efficacy against a range of cancer types.[8][9][10]

Cyclin-Dependent Kinase (CDK) and PIM Kinase Inhibition

Uncontrolled cell proliferation is a fundamental characteristic of cancer, often driven by aberrant activity of Cyclin-Dependent Kinases (CDKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent dual inhibitors of CDK2 and PIM1, leading to cell cycle arrest and apoptosis in cancer cells.[8]

Key Compound Profile: Derivative 6b

A notable example is compound 6b , which has shown potent anti-cancer activity against various cancer cell lines, including breast, colon, liver, and cervical cancers.[8] Mechanistic studies revealed that this compound induces apoptosis and arrests the cell cycle in the G0-G1 phase.[8]

Compound Target Cancer Cell Line IC50 (µM) Selectivity Index
6b HCT-116 (Colon)-15.05
6b HepG2 (Liver)-9.88

Table 1: In vitro anticancer activity of a representative pyrazolo[3,4-b]pyridine derivative.[8] Note: Specific IC50 values were not provided in the source, but selectivity indices relative to a reference drug were highlighted.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis.[3][4] Aberrant activation of this pathway is implicated in various cancers. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potent and selective FGFR kinase inhibitors.[3][4]

Key Compound Profile: Derivative 7n

Compound 7n from this series demonstrated excellent in vitro potency and favorable pharmacokinetic properties.[3][4] It exhibited significant antitumor activity in a FGFR1-driven xenograft model, highlighting its potential for further clinical development.[3][4] A crucial structural feature for its activity is the N(1)-H of the pyrazole ring, which is believed to participate in hydrogen bonding interactions within the FGFR1 kinase domain.[3][4]

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) VEGFR2 IC50 (nM)
7n 1.22.51.8>1000

Table 2: Kinase inhibitory activity of the potent FGFR inhibitor 7n.[3][4]

Tropomyosin Receptor Kinase (TRK) Inhibition

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose activation and overexpression are associated with cell proliferation and differentiation in cancer.[11][12] Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as inhibitors of TRKA.[11][12]

Key Compound Profile: Derivative C03

Compound C03 emerged as a promising TRKA inhibitor with an IC50 value of 56 nM.[11][12] It also effectively inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM and demonstrated good plasma stability.[11][12]

Topoisomerase IIα Inhibition

Topoisomerase IIα is a crucial enzyme involved in regulating DNA topology during replication and transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα.[10][13][14]

Key Compound Profile: Derivative 8c

Compound 8c has shown potent and broad-spectrum antiproliferative activity across numerous cancer cell lines.[10][13][14] Mechanistic studies confirmed that it induces DNA damage, S-phase cell cycle arrest, and apoptosis.[10][13][14] Its inhibitory action on Topoisomerase IIα was found to be comparable to the established drug, etoposide.[10][13][14]

Compound Leukemia Cell Line (K562) GI50 (µM) Leukemia Cell Line (MV4-11) GI50 (µM)
8c 0.720.72

Table 3: Antiproliferative activity of the Topoisomerase IIα inhibitor 8c against leukemia cell lines.[10]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives requires a clear visualization of the signaling pathways they modulate and the workflows used to assess their activity.

Generalized Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Library Synthesis Library Synthesis High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Compound Library Hit Identification Hit Identification High-Throughput Screening->Hit Identification Primary Hits SAR Studies SAR Studies Hit Identification->SAR Studies Validated Hits In vitro Kinase Assays In vitro Kinase Assays SAR Studies->In vitro Kinase Assays Optimized Analogs Cell-based Proliferation Assays Cell-based Proliferation Assays In vitro Kinase Assays->Cell-based Proliferation Assays Potent Inhibitors In vivo Xenograft Models In vivo Xenograft Models Cell-based Proliferation Assays->In vivo Xenograft Models Efficacious Compounds ADME/Tox Studies ADME/Tox Studies In vivo Xenograft Models->ADME/Tox Studies Candidate Selection Candidate Selection ADME/Tox Studies->Candidate Selection

Caption: A generalized workflow for the development of kinase inhibitors.

Simplified FGFR Signaling Pathway and Inhibition

This diagram depicts a simplified representation of the FGFR signaling cascade and the point of intervention by pyrazolo[3,4-b]pyridine inhibitors.

G FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation FGFR->Dimerization & Autophosphorylation Downstream Signaling (e.g., MAPK, PLCγ) Downstream Signaling (e.g., MAPK, PLCγ) Dimerization & Autophosphorylation->Downstream Signaling (e.g., MAPK, PLCγ) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., MAPK, PLCγ)->Cell Proliferation, Survival, Angiogenesis Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->Dimerization & Autophosphorylation Inhibition

Caption: Inhibition of the FGFR signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Beyond Oncology: Other Therapeutic Avenues

While oncology is a major focus, the therapeutic potential of pyrazolo[3,4-b]pyridines extends to other areas.

  • AMPK Activation: Certain derivatives have been identified as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15] This suggests potential applications in metabolic disorders.

  • Neurodegenerative Diseases: Novel pyrazolo[3,4-b]pyridines have shown affinity for β-amyloid plaques, indicating their potential as diagnostic or therapeutic agents for Alzheimer's disease.[1]

  • Antimicrobial Activity: Several series of these derivatives have demonstrated significant antimicrobial and antifungal properties.[16]

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have proven to be highly effective modulators of various biological targets, particularly protein kinases. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions for achieving high potency and selectivity.

Future research in this area will likely focus on:

  • The development of even more selective kinase inhibitors to minimize off-target effects.

  • Exploration of novel therapeutic areas beyond oncology.

  • The use of computational and computer-aided drug design to accelerate the discovery of new lead compounds.[11][12]

The versatility of the pyrazolo[3,4-b]pyridine core, coupled with advancing synthetic methodologies, ensures that it will remain a fertile ground for the discovery of new and improved therapeutic agents for years to come.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022-02-22). MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2025-03-13). Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022-10-18). RSC Publishing. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019-08). Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016-04-20). ACS Medicinal Chemistry Letters. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. [Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. ResearchGate. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025-11-20). MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19). Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022-10-18). RSC Medicinal Chemistry. [Link]

  • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016-04-20). SciSpace. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025-12-03). ResearchGate. [Link]

  • PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024-12-25). ACS Omega. [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025-11-20). PubMed. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025-06-25). PubMed. [Link]

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Protocols & Analytical Methods

Method

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. When coupled with the 3,4,5-trimethoxyphenyl moiety, a well-established pharmacophore known for its presence in potent bioactive molecules, the resulting hybrid structure, 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine, represents a molecule of significant interest for drug development professionals[4][5]. This guide provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles and designed for reproducibility.

Synthetic Strategy: A Two-Step Convergent Approach

The synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine is efficiently achieved through a two-step sequence. This strategy is predicated on its reliability, high yields, and the commercial availability of the starting materials.

  • Step 1: Knoevenagel Condensation. The synthesis begins with the base-catalyzed Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde and malononitrile. This classic carbon-carbon bond-forming reaction creates the key intermediate, 2-(3,4,5-trimethoxybenzylidene)malononitrile[6].

  • Step 2: Pyrazole Ring Formation. The α,β-unsaturated dinitrile intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate. This step efficiently constructs the desired 3-aminopyrazole heterocyclic core[1][7].

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Pyrazole Ring Formation A 3,4,5-Trimethoxybenzaldehyde R1 Piperidine (cat.) Ethanol, Reflux A->R1 B Malononitrile B->R1 C 2-(3,4,5-Trimethoxybenzylidene)malononitrile (Intermediate) R2 Ethanol, Acetic Acid (cat.) Reflux C->R2 D Hydrazine Hydrate D->R2 E 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine (Final Product) R1->C Yield: 64-82% R2->E

Caption: Overall workflow for the two-step synthesis.

Reaction Mechanism: Understanding the 'Why'

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

1. Knoevenagel Condensation Mechanism: This reaction is driven by the formation of a stabilized carbanion.

  • Deprotonation: The basic catalyst (e.g., piperidine) deprotonates the active methylene group of malononitrile, creating a highly nucleophilic enolate. The two electron-withdrawing cyano groups significantly increase the acidity of these protons, facilitating this step.

  • Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde.

  • Dehydration: The intermediate aldol-type adduct readily undergoes dehydration (elimination of water), driven by the formation of a stable, conjugated α,β-unsaturated system, to yield 2-(3,4,5-trimethoxybenzylidene)malononitrile[6].

2. Pyrazole Formation Mechanism: This is a classic example of heterocyclic ring formation via cyclocondensation.

  • Michael Addition: One nitrogen atom of hydrazine acts as a nucleophile and attacks the electrophilic β-carbon of the unsaturated intermediate[6].

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on one of the nitrile carbons.

  • Tautomerization: The resulting iminopyrazole intermediate undergoes tautomerization to form the more stable aromatic 3-aminopyrazole ring structure[1]. The use of an acid catalyst, such as acetic acid, facilitates the condensation steps[1][8].

Detailed Experimental Protocol

Materials and Reagents

CompoundFormulaMW ( g/mol )CAS No.
3,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.2086-81-7[9]
MalononitrileC₃H₂N₂66.06109-77-3
PiperidineC₅H₁₁N85.15110-89-4
Hydrazine Monohydrate (~64%)H₆N₂O50.067803-57-8
Ethanol (Absolute)C₂H₅OH46.0764-17-5
Glacial Acetic AcidCH₃COOH60.0564-19-7
Ethyl AcetateC₄H₈O₂88.11141-78-6
HexaneC₆H₁₄86.18110-54-3

Safety Precautions:

  • Malononitrile is toxic. Handle with gloves in a well-ventilated fume hood.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine is flammable and corrosive. Handle in a fume hood.

Step 1: Synthesis of 2-(3,4,5-Trimethoxybenzylidene)malononitrile
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4,5-trimethoxybenzaldehyde (10.0 g, 50.9 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL) and stir until the aldehyde is completely dissolved. To this solution, add malononitrile (3.36 g, 50.9 mmol, 1.0 eq).

  • Catalyst Addition: Add piperidine (0.5 mL) as a catalyst. The use of a basic catalyst is essential to deprotonate the malononitrile, initiating the Knoevenagel condensation[6].

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the resulting solid product by vacuum filtration, wash it with cold ethanol (2 x 20 mL), and dry it under vacuum. This procedure typically yields the product as a pale yellow solid.

    • Expected Yield: 64-82%[6].

    • Characterization: The IR spectrum is expected to show a sharp absorption band around 2220-2230 cm⁻¹ characteristic of the nitrile (C≡N) group[6].

Step 2: Synthesis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend the 2-(3,4,5-trimethoxybenzylidene)malononitrile (10.0 g, 40.9 mmol) obtained from Step 1 in ethanol (120 mL).

  • Reagent Addition: To the suspension, add hydrazine monohydrate (4.1 g, ~81.8 mmol, 2.0 eq).

  • Catalyst Addition: Add glacial acetic acid (2.0 mL) to catalyze the cyclization reaction[1].

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Purification: Pour the concentrated mixture into ice-cold water (200 mL) with stirring. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol/water mixture to afford 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine as a crystalline solid.

Data Summary and Characterization

G cluster_0 Experimental Workflow A 1. Reaction Setup (Reactants + Solvent) B 2. Add Catalyst & Reflux A->B C 3. Monitor by TLC B->C D 4. Cool & Precipitate C->D Reaction Complete E 5. Filter & Wash Solid D->E F 6. Dry Product E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental and purification workflow.

Expected Characterization Data for 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR: Protons corresponding to the trimethoxy groups (singlet, ~3.7-3.9 ppm, 9H), aromatic protons on the phenyl ring (singlet, ~6.5-7.0 ppm, 2H), pyrazole C-H proton (singlet, ~7.5-8.0 ppm, 1H), and broad signals for the NH and NH₂ protons.

  • ¹³C NMR: Signals for the methoxy carbons (~56, 60 ppm), aromatic carbons, and pyrazole ring carbons.

  • IR (cm⁻¹): Broad peaks in the 3200-3400 cm⁻¹ range (N-H stretching of amine and pyrazole), and characteristic aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₁₂H₁₅N₃O₃, MW: 249.27 g/mol ).

This protocol provides a robust and reproducible method for synthesizing 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine, a valuable building block for researchers in medicinal chemistry and drug development.

References

  • Anderson, E. L., Casey, J. E., Jr., Greene, L. C., Lafferty, J. J., & Reiff, H. E. (1964). Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kavitha, C. V., Sarala, G., Naveen, S., Anandalwar, S. M., Prasad, J. S., & Rangappa, K. S. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(7), x265-x266. Retrieved from [Link]

  • El-Shehry, M. F., Abu-Melha, S., & Naglah, A. M. (2020). Synthesis of 3-substituted 5-amino-4-arylazopyrazoles. ResearchGate. Retrieved from [Link]

  • Al-Issa, S. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(10), 2536-2548. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1964). Synthesis and Muscle Relaxant Properties of 3-amino-4-arylpyrazoles. Retrieved from [Link]

  • Hassan, A. S., Askar, A. A., Naglah, A. M., & Al-Omar, M. A. (2017). Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. Medicinal Chemistry Research, 26(9). Retrieved from [Link]

  • Kavitha, C. V., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. Retrieved from [Link]

  • Sauthon, C., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-orient. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Bloom Tech. (2025). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis? Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 31, 115985. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

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Application

Purification techniques for aminopyrazole compounds

Application Note: Advanced Purification Strategies for Aminopyrazole Building Blocks and Active Pharmaceutical Ingredients Target Audience: Researchers, scientists, and drug development professionals in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for Aminopyrazole Building Blocks and Active Pharmaceutical Ingredients

Target Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process chemistry.

Introduction & Physicochemical Profiling

Aminopyrazoles are privileged heterocyclic scaffolds in modern drug discovery, frequently serving as critical hinge-binding motifs in the design of kinase inhibitors (e.g., PLK4 and BTK inhibitors)[1]. Despite their immense therapeutic utility, the isolation and purification of aminopyrazoles present significant chromatographic challenges.

As a Senior Application Scientist, I frequently observe that standard purification templates fail for these compounds due to three intrinsic physicochemical properties:

  • High Polarity & Basicity: The electron-rich pyrazole ring and the exocyclic amino group create a highly polar, basic center. On unmodified normal-phase silica gel, this leads to severe chemisorption and peak tailing.

  • Tautomerism & Regioisomerism: Kinetically or thermodynamically controlled condensations often yield mixtures of 3-amino and 5-amino regioisomers[2]. These isomers possess identical molecular weights and nearly identical polarities, making them notoriously difficult to resolve.

  • Variable Ionization: Depending on the local pH, aminopyrazoles can exist as free bases, mono-cations, or di-cations, leading to split peaks or shifting retention times if the mobile phase is not strictly buffered.

To achieve the >99% purity required for biological screening, a dynamic, property-driven purification strategy must be employed.

Strategic Purification Workflow

The following decision matrix outlines the logical progression for isolating aminopyrazoles based on the crude mixture's composition.

AminopyrazoleWorkflow Start Crude Aminopyrazole Mixture CheckBasic Are non-basic impurities (e.g., neutral/acidic) present? Start->CheckBasic SCX SCX Catch & Release (Removes neutrals/acids) CheckBasic->SCX Yes CheckIsomers Are regioisomers (3- vs 5-amino) present? CheckBasic->CheckIsomers No SCX->CheckIsomers RPHPLC Prep RP-HPLC (TFA or NH4HCO3 buffer) CheckIsomers->RPHPLC Yes (Needs high resolution) Silica Normal Phase Silica (Add 1% TEA/NH3) CheckIsomers->Silica No (Scale > 5g) Pure Purified Aminopyrazole (>99% Purity) RPHPLC->Pure Silica->Pure

Workflow for selecting the optimal aminopyrazole purification strategy.

Protocol 1: SCX "Catch-and-Release" Chromatography

The Causality of the Method: Strong Cation Exchange (SCX) chromatography is the most efficient method for the rapid de-risking of crude aminopyrazole mixtures. SCX resins contain highly acidic sulfonic acid functional groups. When the crude mixture is loaded under slightly acidic conditions, the basic aminopyrazole is protonated and binds ionically to the resin[3]. Neutral and acidic impurities (such as unreacted electrophiles, oxidized byproducts, or cleaved protecting groups) lack this positive charge and are washed away. Eluting with a strong, volatile base deprotonates the aminopyrazole, releasing it from the solid support[4].

Step-by-Step Methodology:

  • Resin Conditioning: Pack a glass frit with SCX-2 resin (or use a pre-packed cartridge). Condition the resin with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1% Acetic Acid (AcOH) in MeOH to ensure the sulfonic acid groups are fully protonated.

  • Sample Loading: Dissolve the crude aminopyrazole in a minimum volume of 1% AcOH in MeOH. Load the solution onto the SCX column at a flow rate of 1-2 mL/min. Self-Validation: Spot the flow-through on a TLC plate; the absence of UV-active material at the baseline confirms complete capture of the basic product.

  • Washing: Wash the column with 3 CV of MeOH, followed by 2 CV of Dichloromethane (DCM), and finally 2 CV of MeOH. This removes trapped lipophilic, neutral, and acidic impurities.

  • Elution: Elute the target aminopyrazole using 3 to 5 CV of 2.0 M Ammonia (

    
    ) in MeOH. The strong base neutralizes the compound, breaking the ionic interaction.
    
  • Isolation: Pool the ammonia fractions and concentrate under reduced pressure. The resulting product is often >90% pure and ready for high-resolution RP-HPLC if regioisomers are present.

Protocol 2: High-Resolution Preparative RP-HPLC

The Causality of the Method: When separating 3-amino and 5-amino pyrazole regioisomers, SCX is ineffective because both isomers possess basic nitrogens. Preparative Reversed-Phase HPLC (RP-HPLC) on a C18 stationary phase is required. The critical parameter here is mobile phase pH.

Unmodified water/acetonitrile gradients cause peak tailing due to secondary interactions between the basic pyrazole nitrogens and residual silanols on the silica support. Adding 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, fully protonating the aminopyrazole and masking silanols, yielding exceptionally sharp peaks[5]. However, if the aminopyrazole is highly polar and elutes too close to the void volume under acidic conditions, switching to a volatile basic buffer like 10 mM Ammonium Bicarbonate (pH 7.9) keeps the compound in its free-base form. This increases its lipophilicity and drastically improves retention time on the C18 column[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the SCX-purified aminopyrazole in DMSO or the initial mobile phase conditions (e.g., 5% Acetonitrile in Water). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column & Buffer Selection:

    • For lipophilic aminopyrazoles: Use a standard Prep C18 column (e.g., 5 µm, 30 x 250 mm) with Mobile Phase A: Water + 0.1% TFA, and Mobile Phase B: Acetonitrile + 0.1% TFA[5].

    • For highly polar aminopyrazoles: Use a high-pH tolerant C18 column (e.g., Waters XBridge) with Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 7.9), and Mobile Phase B: Acetonitrile[6].

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 40% B over 20 minutes) at a flow rate of 20-30 mL/min. A shallow gradient is critical for resolving closely eluting regioisomers.

  • Fraction Collection & QC: Trigger fraction collection via mass spectrometry (MS-directed) or UV absorption (220 nm / 254 nm). Self-Validation: Before pooling, analyze the front, middle, and tail of the peak fractions via analytical UPLC-MS to ensure no co-eluting isomers are present.

  • Lyophilization: Pool the pure fractions and freeze-dry. Both TFA and Ammonium Bicarbonate are volatile and will sublimate, leaving the pure aminopyrazole (as a TFA salt or free base, respectively).

Quantitative Data Presentation

The choice of mobile phase modifier drastically alters the chromatographic behavior of aminopyrazoles. The table below summarizes the expected outcomes based on empirical application data.

Table 1: Comparison of RP-HPLC Mobile Phase Modifiers for Aminopyrazole Purification

Mobile Phase ModifierApprox. pHAminopyrazole Ionization StateC18 Retention BehaviorPeak ShapePost-Purification State
0.1% TFA ~2.0Fully Protonated (+1 / +2)Low (Elutes early)Excellent (Sharp)TFA Salt (Lyophilizable)
10 mM

~7.9Free Base (Neutral)High (Elutes later)GoodFree Base (Lyophilizable)
None (Water/MeCN) ~7.0Mixed (Partial ionization)Variable / UnpredictablePoor (Severe Tailing)N/A (Not recommended)

References

1.1 2.2 3.3 4.6 5.5

Sources

Method

In vitro anti-proliferative activity of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines

Application Note & Protocol Guide | Series: Tubulin-Targeting Small Molecules Executive Summary & Scientific Rationale The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in oncology, acting as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Series: Tubulin-Targeting Small Molecules

Executive Summary & Scientific Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in oncology, acting as a bioisostere to purines and quinazolines. When substituted with an N-(3,4,5-trimethoxyphenyl) moiety at the 3-position, the pharmacophore mimics the A-ring of Colchicine and Combretastatin A4 (CA4) .

This specific substitution pattern directs the mechanism of action toward tubulin destabilization . Unlike taxanes (which stabilize microtubules), these agents bind to the colchicine-site, inhibiting tubulin polymerization. This leads to the disruption of mitotic spindle formation, arrest in the G2/M phase , and subsequent apoptosis (mitotic catastrophe).

Key Compound Benchmark: Throughout this guide, protocols are optimized for lipophilic small molecules similar to Compound 15c (referenced in Bioorg. Med. Chem. 2021), which exhibits low nanomolar potency (IC50 ~67 nM against MCF-7).[1]

Experimental Workflow

The following diagram outlines the critical path for validating these specific inhibitors.

Workflow Start Compound Library (Trimethoxy-pyrazolo-pyridines) Screen Primary Screen: Cell Viability (MTT/SRB) Start->Screen 10 µM Single Dose HitSel Hit Selection (IC50 < 1 µM) Screen->HitSel Dose-Response Mech1 Mechanism I: Tubulin Polymerization (Turbidimetric Assay) HitSel->Mech1 Confirm Target Mech2 Mechanism II: Cell Cycle Analysis (Flow Cytometry) Mech1->Mech2 G2/M Arrest? Valid Validation: Microtubule IF & Apoptosis Mech2->Valid Phenotypic Check

Figure 1: Critical path for evaluating tubulin-targeting pyrazolo[3,4-b]pyridines. The workflow prioritizes early confirmation of the tubulin mechanism to distinguish hits from non-specific cytotoxic agents.

Application Note: Primary Antiproliferative Screening

Rationale

The 3,4,5-trimethoxyphenyl group significantly increases lipophilicity. Standard aqueous preparations will fail. These protocols utilize DMSO solvation with strict controls to prevent solvent-induced cytotoxicity masking the compound's effect.

Protocol A: MTT Cell Viability Assay

Objective: Determine the IC50 (Half-maximal inhibitory concentration) at 48h and 72h.

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical). Control: WI-38 (Normal Lung Fibroblast).[1]

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Positive Control: Colchicine or Combretastatin A4 (CA4). Do not use Paclitaxel for this specific comparison as the mechanism (destabilization vs stabilization) differs.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine in 100% DMSO to create a 10 mM stock .

    • Critical: Sonicate for 5 minutes to ensure complete solubilization of the planar aromatic system.

    • Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Seeding:

    • Seed tumor cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions in culture medium.

    • Final DMSO concentration must be ≤ 0.1% .

    • Test Range: 10 µM down to 0.001 µM (logarithmic scale).

    • Incubate for 48 or 72 hours .

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

    • Remove supernatant carefully.

    • Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

    • Measure Absorbance at 570 nm .

Data Analysis: Calculate % Cell Viability =


.
Fit data to a non-linear regression (sigmoidal dose-response) to extract IC50.

Application Note: Mechanism of Action (Tubulin)

This is the defining assay for this chemical class. If the compound does not inhibit polymerization here, the anti-proliferative effect is likely off-target (e.g., general kinase inhibition).

Protocol B: In Vitro Tubulin Polymerization (Turbidimetric)

Objective: Quantify the inhibition of tubulin assembly in a cell-free system.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine triphosphate).

  • Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Step-by-Step Methodology:

  • Preparation: Keep all reagents on ice (4°C). Tubulin polymerizes rapidly at room temperature.

  • Mixture: In a pre-chilled 96-well half-area plate, mix:

    • Tubulin (3 mg/mL final).

    • GTP (1 mM).

    • Test Compound (at IC50 and 2x IC50 concentrations).

    • Control: Colchicine (5 µM).

  • Measurement:

    • Transfer plate immediately to a pre-warmed spectrophotometer (37°C).

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Expected Outcome:

  • Vehicle Control: Sigmoidal curve (Lag phase

    
     Growth phase 
    
    
    
    Plateau).
  • Trimethoxy-pyrazolo-pyridine: Flattened curve (dose-dependent suppression of the Growth phase).

Mechanism Visualization

The following diagram illustrates the specific molecular pathway engaged by these compounds.

Mechanism Comp Trimethoxy-pyrazolo-pyridine Target Tubulin (Colchicine Site) Comp->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Prevents assembly Effect2 Microtubule Destabilization Effect1->Effect2 Check Spindle Assembly Checkpoint (Activation) Effect2->Check Spindle defects Arrest G2/M Cell Cycle Arrest Check->Arrest Death Apoptosis (Mitotic Catastrophe) Arrest->Death Prolonged arrest

Figure 2: Mechanism of Action. Binding to the colchicine site prevents microtubule assembly, triggering the spindle checkpoint and forcing the cell into apoptotic death.

Application Note: Cell Cycle Analysis

Protocol C: Flow Cytometry (PI Staining)

Objective: Confirm G2/M arrest. Tubulin inhibitors cause a distinct accumulation of cells with 4N DNA content.

Methodology:

  • Treatment: Treat cells (e.g., MCF-7) with the compound at IC50 for 24h.

  • Harvesting: Trypsinize and wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Analysis: Acquire 10,000 events on a Flow Cytometer.

Data Interpretation:

  • G0/G1 Phase: 2N DNA.

  • S Phase: Intermediate.

  • G2/M Phase: 4N DNA.

  • Success Criterion: A significant increase in the G2/M peak (e.g., from 15% in control to >40% in treated) confirms the antimitotic mechanism.

Summary of Expected Data

When evaluating N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines, the following data profile indicates a successful lead candidate.

AssayParameterBenchmark (e.g., Cmpd 15c)Interpretation
MTT (MCF-7) IC50< 100 nMHigh Potency
MTT (WI-38) IC50> 20 µMGood Selectivity (SI > 200)
Tubulin Assay IC50 (Polymerization)1.0 - 3.0 µMDirect Target Engagement
Flow Cytometry G2/M Population> 35% (at 24h)Mitotic Arrest
Annexin V Apoptosis Rate> 30% (Total)Cytotoxic Mode of Action

References

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Source: Bioorganic & Medicinal Chemistry (2021).[1][2] URL:[Link]

  • 3,5-Diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors: Rational design, synthesis and biological evaluation. Source: European Journal of Medicinal Chemistry (2019).[3] URL:[Link]

  • Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives. Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry). URL:[Link]

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Source: International Journal of Molecular Sciences (2017). URL:[Link]

Sources

Application

Application Note: Molecular Docking Protocols for Pyrazole Derivatives in Target-Based Drug Discovery

Executive Summary and Mechanistic Rationale Pyrazole and its derivatives—characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms—are privileged scaffolds in contemporary medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

Pyrazole and its derivatives—characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms—are privileged scaffolds in contemporary medicinal chemistry. They exhibit a broad spectrum of pharmacological activities, acting as potent inhibitors against protein kinases, cholinesterases, and cyclooxygenases[1].

The mechanistic success of the pyrazole pharmacophore lies in its unique electronic distribution. The unsubstituted nitrogen (sp² hybridized) acts as a potent hydrogen bond acceptor, while the adjacent secondary amine (-NH) serves as a hydrogen bond donor. This dual capacity allows pyrazole compounds to anchor deeply within the active sites of target proteins, forming robust non-covalent interaction networks[1]. Molecular docking serves as the computational cornerstone for predicting these binding orientations, quantifying affinities, and guiding rational lead optimization[2].

Experimental Workflow

The following diagram illustrates the logical progression of a self-validating molecular docking study.

Workflow LIG Ligand Preparation (3D Conversion & Minimization) DOCK Molecular Docking (Conformational Search) LIG->DOCK PROT Protein Preparation (Clean up & Protonation) GRID Grid Box Generation (Define Active Site) PROT->GRID GRID->DOCK VAL Protocol Validation (Redocking RMSD < 2.0 Å) DOCK->VAL ANALYSIS Post-Docking Analysis (Pose & Interaction Profiling) VAL->ANALYSIS

Fig 1: Standardized molecular docking workflow for evaluating pyrazole derivatives against targets.

Step-by-Step Self-Validating Protocol

To ensure high scientific integrity, molecular docking cannot be treated as a "black box." Every step must be executed with a clear understanding of the underlying physical chemistry.

Step 1: Ligand Preparation and Conformational Optimization
  • Procedure: Draw the 2D structures of the pyrazole derivatives using chemical drawing software (e.g., ChemDraw) and convert them to 3D formats using tools like OpenBabel[1]. Perform energy minimization (e.g., using the PRODRG server or MMFF94 force field) to reach a global energy minimum[1].

  • Causality: 2D-to-3D conversion often generates high-energy conformations with severe steric clashes. Energy minimization relaxes the molecule, preventing the docking algorithm from artificially rejecting valid binding poses due to internal strain[2].

  • Critical Insight: Assign the correct tautomeric and protonation states at physiological pH (7.4). Pyrazoles exhibit tautomerism, and an incorrect protonation state will invert the hydrogen bond donor/acceptor roles, leading to false-negative docking scores.

Step 2: Macromolecule (Protein) Preparation
  • Procedure: Retrieve the high-resolution X-ray crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., 1)[1]. Strip all co-crystallized ligands, co-factors, and water molecules. Add polar hydrogen atoms and assign Kollman charges[1].

  • Causality: X-ray crystallography rarely resolves hydrogen atoms, yet they are strictly required for calculating electrostatic interactions and hydrogen bonds. Furthermore, bulk water is implicitly handled by the scoring functions of software like AutoDock Vina; retaining structural water is only justified if it acts as an essential bridge between the pyrazole ligand and the receptor[1].

Step 3: Grid Box Generation (Defining the Search Space)
  • Procedure: Define the 3D Cartesian coordinates (X, Y, Z) to create a grid box encompassing the active site. If the binding pocket is unknown, utilize pocket prediction algorithms like PDBsum[1].

  • Causality: Restricting the search space to the validated active site reduces computational overhead and prevents the algorithm from trapping the ligand in irrelevant surface crevices.

Step 4: Docking Execution
  • Procedure: Execute flexible ligand docking using software such as AutoDock Vina, Glide, or PyRx[2]. Ensure the receptor remains rigid while the ligand's torsional bonds are allowed to rotate freely.

  • Causality: Flexible ligand docking allows the algorithm to extensively sample the conformational space of the pyrazole substituents, optimizing the geometric and electrostatic fit against the rigid topography of the protein's active site[1].

Step 5: Protocol Validation (The Trustworthiness Check)
  • Procedure: Before docking novel pyrazole derivatives, extract the native co-crystallized ligand from the PDB structure and redock it using your established parameters. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal structure[1].

  • Causality: This creates a self-validating system . An RMSD of < 2.0 Å confirms that your grid box, protonation states, and charge assignments are accurate enough to reproduce reality[3]. If the RMSD exceeds 2.0 Å, the protocol must be recalibrated before proceeding.

Quantitative Data Profiling

The versatility of the pyrazole scaffold allows it to interact with diverse protein classes. Table 1 summarizes validated docking profiles of pyrazole derivatives against key therapeutic targets, highlighting their binding affinities and critical interacting residues.

Table 1: Quantitative Docking Profiles of Pyrazole Derivatives Across Target Proteins

Target ProteinPDB IDLigand ScaffoldBinding Affinity / ScoreKey Interacting Residues
VEGFR-2 (Tyrosine Kinase)2QU51H-pyrazole derivative-10.09 kJ/molLeu 840, Cys 919, Asp 1046[1]
Aurora A (Kinase)2W1G1H-pyrazole derivative-8.57 kJ/molHydrogen bonding network[1]
CDK2 (Kinase)2VTO1H-pyrazole derivative-10.35 kJ/molHydrogen bonding network[1]
Acetylcholinesterase (AChE)4EY7Pyrazoline-thiazole-6.910 kcal/molElectrostatic & Hydrophobic[4]
Butyrylcholinesterase (BChE)4BDSPyrazoline-thiazole-5.555 kcal/molElectrostatic & Hydrophobic[4]
E. coli Protease 1FJ4Pyrazole derivative-10.3 kcal/molThr302, Thr300, Val270, His298[3]

Note: Variations in energy units (kJ/mol vs. kcal/mol) reflect the specific scoring functions and reporting standards of the utilized docking software in the cited literature.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors Source: nih.gov (PMC) URL:[Link]

  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease Source: acs.org (ACS Omega) URL:[Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase Source: ijnrd.org URL:[Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Source: arabjchem.org (Arabian Journal of Chemistry) URL:[Link]

  • Molecular docking and DFT study of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitor Source: researchgate.net URL:[Link]

Sources

Method

Application Note: Profiling 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine as a G2/M Phase Cell Cycle Inhibitor

Executive Summary & Mechanistic Rationale The compound 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine represents a highly potent class of microtubule-destabilizing agents designed for oncology research. Structurally, it l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine represents a highly potent class of microtubule-destabilizing agents designed for oncology research. Structurally, it leverages the 3,4,5-trimethoxyphenyl (TMP) moiety—a privileged pharmacophore that mimics the A-ring of colchicine and combretastatin A-4 (CA-4)[1].

While traditional CA-4 analogues suffer from chemical instability due to cis-trans isomerization, the introduction of the 1H-pyrazol-3-amine core acts as a rigid, conformationally constrained B-ring[2]. This structural constraint locks the molecule into a bioactive "bent" conformation, optimizing its fit into the hydrophobic pocket of the colchicine binding site on


-tubulin[3].

Causality of Action: Binding to the colchicine site prevents the heterodimerization of


- and 

-tubulin, leading to catastrophic microtubule depolymerization[4]. The absence of an intact mitotic spindle triggers the Spindle Assembly Checkpoint (SAC). The SAC halts the cell cycle precisely at the G2/M transition to prevent unequal chromosomal segregation, leading to the accumulation of Cyclin B1 and ultimately inducing apoptosis[5].

MOA A 4-(3,4,5-Trimethoxyphenyl)- 1H-pyrazol-3-amine B Colchicine Binding Site (β-Tubulin) A->B Binds C Microtubule Depolymerization B->C Induces D Spindle Assembly Checkpoint (SAC) C->D Triggers E Cyclin B1/CDK1 Accumulation D->E Stabilizes F G2/M Phase Arrest E->F Causes

Caption: Mechanism of Action: Tubulin depolymerization leading to SAC activation and G2/M arrest.

Experimental Design & Workflow

To robustly validate the efficacy of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine, the experimental design must be a self-validating system. This requires a three-tiered approach:

  • Target Engagement (Cell-Free): Proving direct inhibition of tubulin polymerization.

  • Phenotypic Consequence (Cellular): Quantifying G2/M arrest via flow cytometry.

  • Molecular Validation (Protein Level): Confirming the accumulation of G2/M checkpoint proteins.

Workflow A 1. Cell Synchronization (Serum Starvation) B 2. Compound Treatment (Dose-Response: 10-100 nM) A->B C 3. Harvest & Fixation (70% Ethanol at -20°C) B->C D 4. PI/RNase A Staining (37°C for 30 min) C->D E 5. Flow Cytometry Acquisition D->E F 6. Cell Cycle Analysis (ModFit/FlowJo) E->F

Caption: Step-by-step workflow for cell cycle analysis via Flow Cytometry.

Detailed Methodologies & Protocols

Protocol A: In Vitro Tubulin Polymerization Assay (Target Engagement)

This cell-free assay isolates the primary mechanism of action, eliminating variables like cellular efflux or metabolism.

  • Rationale: Tubulin polymerization is a dynamic, temperature-dependent equilibrium. By introducing a fluorescent reporter that specifically binds to polymerized microtubules, we can continuously monitor assembly kinetics.

  • Self-Validation Controls:

    • Positive Control (Enhancer): Paclitaxel (

      
      ) – stabilizes microtubules.
      
    • Positive Control (Inhibitor): Colchicine (

      
      ) – destabilizes microtubules.
      
    • Negative Control: 0.1% DMSO Vehicle.

Step-by-Step Procedure:

  • Pre-warm a 96-well half-area black plate to 37°C.

  • Prepare the test compound at varying concentrations (e.g., 1, 5, 10, 50

    
    ) in General Tubulin Buffer (80 mM PIPES, 2 mM MgCl
    
    
    
    , 0.5 mM EGTA, pH 6.9) containing 10
    
    
    fluorescent reporter.
  • Reconstitute porcine brain tubulin (>99% purity) to 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Add 10

    
     of the compound/control solutions to the wells.
    
  • Rapidly add 50

    
     of the tubulin/GTP solution to each well using a multichannel pipette.
    
  • Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.

  • Read fluorescence (Ex: 360 nm / Em: 420 nm) every 1 minute for 60 minutes.

Protocol B: Flow Cytometry for Cell Cycle Analysis

This protocol quantifies the percentage of cells trapped in the G2/M phase.

  • Rationale for Reagents: 70% Ethanol is used for fixation because it dehydrates the cell, permeabilizing the membrane while preserving cellular architecture. Propidium Iodide (PI) is a stoichiometric intercalating agent; its fluorescence is directly proportional to the DNA content (2N in G1, 4N in G2/M).

  • Causality of RNase A: PI cannot distinguish between DNA and double-stranded RNA. Without RNase A, RNA staining will create a massive background artifact, obscuring the distinct G1 and G2/M peaks.

Step-by-Step Procedure:

  • Synchronization: Seed HeLa or A549 cells at

    
     cells/well in a 6-well plate. Incubate in serum-free media for 24 hours to synchronize cells in the G0/G1 phase.
    
  • Treatment: Replace with complete media containing 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine (e.g., 10, 25, 50 nM) or Vehicle (0.1% DMSO) for 24–48 hours.

  • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells. Wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300

    
     cold PBS. Add 700 
    
    
    
    of ice-cold absolute ethanol dropwise while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
  • Staining: Centrifuge at 1,000 x g for 5 mins to remove ethanol. Wash once with PBS. Resuspend the pellet in 500

    
     of PI/RNase Staining Buffer (50 
    
    
    
    PI, 100
    
    
    RNase A in PBS).
  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Gate out doublets using PI-Area vs. PI-Width.

Protocol C: Western Blotting for G2/M Checkpoint Markers

To prove that the 4N DNA content observed in flow cytometry is a true G2/M arrest (driven by SAC activation) rather than endoreduplication.

  • Rationale: During a normal cell cycle, Cyclin B1 levels peak at G2/M and are rapidly degraded to allow mitotic exit. Tubulin inhibitors activate the SAC, which inhibits the Anaphase-Promoting Complex (APC/C), preventing Cyclin B1 degradation[5].

  • Markers: Cyclin B1 (upregulated), CDK1 (stable/upregulated), p-cdc25C (Ser216) (downregulated).

Step-by-Step Procedure:

  • Lyse treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration via BCA assay to ensure equal loading (20-30

    
     per lane).
    
  • Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Probe with primary antibodies (Anti-Cyclin B1, Anti-CDK1, Anti-GAPDH) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Develop using ECL substrate and quantify band intensities normalized to GAPDH.

Quantitative Data Presentation

The following tables represent the expected quantitative profiles for a highly active trimethoxyphenyl-pyrazole derivative acting as a CBSI.

Table 1: In Vitro Tubulin Polymerization Inhibition | Treatment Group | Concentration (


) | V

(RFU/min) | Final Polymer Mass (RFU) | Activity Profile | | :--- | :--- | :--- | :--- | :--- | | Vehicle (DMSO) | 0.1% | 125.4 | 4,200 | Normal Assembly | | Paclitaxel | 3.0 | 310.2 | 6,800 | Polymerization Enhancer | | Colchicine | 3.0 | 15.1 | 850 | Polymerization Inhibitor | | TMP-Pyrazol-Amine | 1.0 | 42.3 | 1,400 | Strong Inhibitor | | TMP-Pyrazol-Amine | 5.0 | 12.8 | 790 | Complete Inhibition |

Table 2: Cell Cycle Distribution (%) in HeLa Cells (24h Treatment)

Treatment Concentration (nM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Apoptosis (Sub-G1) (%)
Vehicle 0.1% DMSO 62.4 ± 1.2 25.1 ± 0.8 12.5 ± 0.5 1.2 ± 0.1
TMP-Pyrazol-Amine 10 45.2 ± 1.5 18.4 ± 1.1 36.4 ± 1.8 4.5 ± 0.6
TMP-Pyrazol-Amine 25 22.1 ± 1.8 10.2 ± 0.9 67.7 ± 2.1 12.4 ± 1.2

| TMP-Pyrazol-Amine | 50 | 15.4 ± 1.1 | 8.5 ± 0.5 | 76.1 ± 2.5 | 28.6 ± 2.4 |

Table 3: Relative Protein Expression Levels (Fold Change vs. Control)

Marker Function 10 nM 25 nM 50 nM
Cyclin B1 Mitotic entry driver 1.8x 3.5x 4.2x
CDK1 Cyclin B1 partner 1.2x 1.5x 1.6x
p-cdc25C G2/M progression 0.8x 0.4x 0.2x

| GAPDH | Loading Control | 1.0x | 1.0x | 1.0x |

References

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers Source: RSC Advances URL:[Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells Source: European Journal of Medicinal Chemistry URL:[Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy Source: Molecules (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Mechanistic Bottlenecks &amp; Yield Optimization

Welcome to the Pyrazole Synthesis Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and highly regioselective method...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and highly regioselective methodologies for constructing pyrazole scaffolds.

Below, you will find in-depth mechanistic troubleshooting, quantitative optimization data, and self-validating experimental protocols to resolve common bottlenecks in your synthetic workflows.

Q1: My Knorr pyrazole synthesis is stalling, and I am observing a buildup of an intermediate. How do I drive the reaction to completion?

A1: The Knorr pyrazole synthesis proceeds through a distinct sequence: initial condensation, hydrazone/enamine formation, intramolecular cyclization, and final dehydration[1]. If your reaction is stalling, it is almost certainly trapped at the non-aromatic hydrazone intermediate.

Causality & Solution: The initial attack of the highly nucleophilic primary amine of the hydrazine onto the 1,3-dicarbonyl is rapid and often occurs at room temperature. However, the subsequent intramolecular cyclization requires the secondary, less nucleophilic nitrogen to attack the remaining carbonyl. At neutral or high pH, this carbonyl is not sufficiently electrophilic, and the reaction stalls[2]. To overcome this, you must introduce an acid catalyst (e.g., glacial acetic acid or TFA). Acidic aqueous or organic conditions protonate the ketone oxygen, highly activating the carbonyl carbon for nitrogenous attack and simultaneously facilitating the final dehydration step that provides the thermodynamic driving force of aromatization[2].

G Diketone 1,3-Dicarbonyl + Substituted Hydrazine Hydrazone Hydrazone Intermediate (Reaction often stalls here) Diketone->Hydrazone Condensation (-H₂O) Cyclic Non-aromatic Cyclic Intermediate Hydrazone->Cyclic Acid-Catalyzed Cyclization Pyrazole Aromatic Pyrazole Product Cyclic->Pyrazole Dehydration (-H₂O)

Mechanistic pathway of the Knorr pyrazole synthesis highlighting the cyclization bottleneck.

Q2: I am experiencing unusually low yields and complex crude mixtures. Could my starting materials be the issue?

A2: Yes. Hydrazines are highly sensitive to air oxidation and photodegradation. If you are using free-base substituted hydrazines that have been stored for extended periods, they may have degraded. Troubleshooting Step: Switch to the hydrochloride (HCl) or sulfate salt of the hydrazine, which is vastly more stable. When using the salt form, ensure you add a mild base (like sodium acetate) to liberate the free hydrazine in situ, or rely on polar aprotic solvents (like DMAc) coupled with elevated temperatures (60 °C) to drive the reaction[3].

G Start Issue: Low Pyrazole Yield CheckHydrazine Is Hydrazine Fresh/Stable? Start->CheckHydrazine Degraded Use HCl salt form under N₂ atmosphere CheckHydrazine->Degraded No CheckIntermediate Stalled at Hydrazone? CheckHydrazine->CheckIntermediate Yes AddAcid Add acid catalyst (e.g., AcOH, TFA) CheckIntermediate->AddAcid Yes CheckSolvent Poor Conversion/Solubility? CheckIntermediate->CheckSolvent No ChangeSolvent Switch to DMAc Heat to 60°C CheckSolvent->ChangeSolvent Yes

Decision tree for troubleshooting low yields and stalled intermediates in pyrazole synthesis.

Section 2: Controlling Regioselectivity

Q3: When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, I get an inseparable mixture of 1,3,5- and 1,3,4-substituted regioisomers. How can I control this?

A3: Regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance of the substituents[4]. In standard protic solvents (like ethanol), the energy difference between the two transition states is minimal, leading to ~1:1 mixtures.

Causality & Solution: To assert regiocontrol, you must alter the solvent's hydrogen-bonding network or the pH.

  • Fluorinated Solvents: Utilizing solvents like Trifluoroethanol (TFE) with Trifluoroacetic acid (TFA) dramatically improves regioselectivity. The strong hydrogen-bond donating ability of TFE stabilizes specific transition states, directing nucleophilic attack to the more electron-deficient carbonyl[5].

  • Polar Aprotic Solvents: Cyclocondensation in N,N-dimethylacetamide (DMAc) with HCl at room temperature has been proven to yield pyrazoles with excellent regioselectivity compared to traditional ethanol reflux[3].

Table 1: Quantitative Impact of Solvent and Additives on Regioselectivity

Solvent SystemAdditiveDominant RegioisomerYield ImpactSelectivity / Notes
Ethanol (Protic)NoneMixtureModerate (50-70%)Poor regiocontrol; difficult purification.
DMAc (Polar Aprotic)HCl (10 N)1,3,5-substitutedHigh (59-98%)Excellent selectivity at room temp[3].
TFE (Fluorinated)TFA1,3,5-substitutedHigh (75-95%)Broad functional group tolerance[5].
MethanolStrong Base (t-BuOK)1,3,4-substitutedModerate to HighReverses standard regioselectivity[3].

Note: Unambiguous characterization of your isolated regioisomer should always be performed using 2D NOESY NMR to detect spatial proximity between the N-substituent and the adjacent ring proton[4].

Section 3: Standardized Experimental Protocols

To ensure reproducibility, utilize the following self-validating protocols. These methods are designed to provide clear visual or physical indicators of success at each step.

Protocol A: Standard Acid-Catalyzed Knorr Synthesis (High Yield)

Best for symmetrical 1,3-dicarbonyls or when regioselectivity is not a primary concern.

  • Preparation: In a 20-mL scintillation vial or round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv, e.g., 3 mmol) in 1-propanol or ethanol (0.5 M concentration)[6].

  • Reagent Addition: While stirring at room temperature under a nitrogen atmosphere, slowly add the hydrazine derivative (1.1 - 1.2 equiv). Self-Validation: A slight exotherm and color change often indicate successful initial hydrazone formation.

  • Catalysis: Add a catalytic amount of glacial acetic acid (approx. 3-5 drops per 3 mmol scale)[1].

  • Cyclization: Heat the reaction mixture to 60–100 °C. Monitor the consumption of the starting dicarbonyl via TLC (e.g., 30% EtOAc/Hexanes). The reaction typically completes within 1–3 hours[6].

  • Isolation: Remove the flask from heat. While still hot, slowly add deionized water dropwise until the solution becomes cloudy. Cool in an ice bath to force precipitation.

  • Purification: Collect the solid via vacuum filtration (Büchner funnel). Wash the filter cake with cold water, followed by cold hexanes to remove non-polar impurities. Dry under vacuum[1].

Protocol B: Highly Regioselective Synthesis (TFE/TFA Method)

Best for unsymmetrical 1,3-dicarbonyls or N-arylhydrazones requiring strict regiocontrol.

  • Preparation: Dissolve the unsymmetrical starting material (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) to achieve a 0.2 M solution[5].

  • Reagent Addition: Add the substituted hydrazine (1.1 equiv).

  • Acid Promotor: Add Trifluoroacetic acid (TFA) (0.5 to 1.0 equiv) to the mixture. Causality: TFA acts as both a catalyst for cyclization and a directing group via hydrogen bonding in tandem with TFE.

  • Reaction: Stir the mixture at room temperature or mild heating (40 °C) depending on substrate steric hindrance. Monitor via LC-MS or TLC.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove TFE and TFA.

  • Purification: Neutralize the crude residue with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the pure regioisomer.

References

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008, 73, 2412-2415. Organic Chemistry Portal, [Link]

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." National Center for Biotechnology Information (PMC), [Link]

  • Flood, D. T., et al. "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL." National Center for Biotechnology Information (PMC), [Link]

  • Chem Help Asap. "Knorr Pyrazole Synthesis." Chem Help Asap, [Link]

Sources

Optimization

Troubleshooting low bioactivity in pyrazole-based drug candidates

Technical Support Center: Troubleshooting Pyrazole-Based Drug Candidates Introduction: The Pyrazole Paradox Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Pyrazole-Based Drug Candidates

Introduction: The Pyrazole Paradox

Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Ruxolitinib (Jakafi) , and Sildenafil (Viagra) . Their popularity stems from their ability to act as bioisosteres for phenyl rings, their capacity to engage in multiple hydrogen bonding interactions, and their generally favorable metabolic stability.

However, a common frustration in early-stage discovery is the "Activity Cliff": a pyrazole analog shows excellent theoretical docking scores or enzymatic potency but fails miserably in cellular assays or phenotypic screens. This guide addresses the root causes of this discrepancy—specifically focusing on tautomerism , assay interference (chelation/fluorescence) , and physicochemical liabilities .

Part 1: Diagnostic Workflow (Decision Tree)

Before modifying your synthesis plan, use this logic flow to diagnose the source of low bioactivity.

Troubleshooting_Pyrazole Start Problem: Low Bioactivity in Pyrazole Candidate Q1 Is Enzymatic/Target Activity High? Start->Q1 Branch_Cell High Enzymatic Low Cellular Q1->Branch_Cell Yes Branch_Enz Low Enzymatic (Unexpected) Q1->Branch_Enz No Q_Perm Check Permeability (PAMPA/Caco-2) Branch_Cell->Q_Perm Q_Sol Check Solubility (Precipitation?) Branch_Enz->Q_Sol Q_Efflux Check Efflux (P-gp Substrate?) Q_Perm->Q_Efflux Permeability OK Sol_Perm Optimize Lipophilicity (LogD 1-3) Q_Perm->Sol_Perm Poor Permeability Q_Taut Tautomer Mismatch? (Solvent vs. Protein) Q_Efflux->Q_Taut No Efflux Sol_Taut Lock Tautomer (N-Methylation) Q_Taut->Sol_Taut Tautomer Issue Q_Inter Assay Interference? (Chelation/Fluorescence) Q_Sol->Q_Inter Soluble Sol_Agg Add Detergent (0.01% Triton X-100) Q_Sol->Sol_Agg Precipitates Sol_Chel Add Excess Metal or Change Readout Q_Inter->Sol_Chel Metal Dependent

Figure 1: Diagnostic decision tree for isolating the cause of low bioactivity in pyrazole derivatives.

Part 2: Troubleshooting Guides & FAQs

Category 1: The Tautomerism Trap (Structural Design)

The Issue: Unsubstituted pyrazoles (


-H) exist in dynamic equilibrium between two tautomers (

- and

-pyrazole). If your protein binding pocket requires Tautomer A, but the solvent environment heavily favors Tautomer B, the energetic penalty to shift equilibrium can kill potency.

Q: My docking model predicts nanomolar affinity, but the


 is micromolar. Could this be a tautomer issue? 
A:  Yes. This is a classic "invisible" penalty.
  • Mechanism: In solution, the tautomeric ratio (

    
    ) is driven by the substituents' electronic effects. If the protein requires the minor tautomer to bind, the observed binding constant (
    
    
    
    ) is reduced by the ratio of the populations.
  • Diagnosis: Compare the activity of your

    
    -H pyrazole with 
    
    
    
    -methylated analogs.[1]
    • Synthesize both regioisomers (

      
      -Me and 
      
      
      
      -Me).
    • If one methylated isomer retains high potency and the other loses it, your target has a strict tautomer preference.

  • Solution: "Lock" the bioactive tautomer chemically. Replace the

    
    -H with a methyl, ethyl, or difluoromethyl group to freeze the conformation that matches the binding pocket.
    

Q: How do substituents affect the tautomeric equilibrium? A:

  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ) at position 3 or 5 generally favor the tautomer where the proton is on the nitrogen farthest from the EWG (to minimize repulsion).
  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ) have more subtle effects but generally stabilize the adjacent N-H form.
Category 2: Assay Interference (False Positives/Negatives)

The Issue: Pyrazoles are excellent ligands for transition metals (Cu, Zn, Fe, Ni). In biochemical assays, they can strip essential metal cofactors from enzymes or quench fluorescent readouts.

Q: My compound inhibits a metalloprotease (or kinase) with high potency, but the effect disappears when I increase the enzyme concentration. Why? A: You are likely observing metal stripping , not true inhibition.

  • Mechanism: The pyrazole nitrogens coordinate with the catalytic metal (e.g.,

    
     in MMPs, 
    
    
    
    in kinases) or the assay readout metals. This removes the cofactor required for enzyme activity.
  • Validation Protocol:

    • Run the assay with your compound.

    • Add excess metal cofactor (e.g., 100 µM

      
      ).
      
    • Result: If activity is restored, your compound is a chelator, not a specific inhibitor.

Q: I am using a fluorescence-based assay (e.g., FRET), and my pyrazole "inhibits" the signal. Is it real? A: Pyrazoles can act as fluorescence quenchers , especially when coordinated with trace metals in the buffer.

  • Mechanism: Pyrazole-metal complexes often have charge-transfer bands that absorb at common excitation/emission wavelengths (UV/Blue), causing an "Inner Filter Effect" or direct quenching.

  • Solution:

    • Measure the UV-Vis absorbance of your compound at the assay's excitation and emission wavelengths.

    • Switch to a red-shifted dye or a non-fluorescent readout (e.g., Mass Spec, radioactivity) to confirm.

Category 3: Solubility & Aggregation

The Issue: Pyrazoles are planar and aromatic, leading to strong


 stacking. This causes poor aqueous solubility and the formation of colloidal aggregates that non-specifically inhibit enzymes (sequestration).

Q: My dose-response curve is very steep (Hill slope > 2). What does this mean? A: This is a hallmark of colloidal aggregation .

  • Mechanism: At a critical concentration, the compound precipitates into microscopic oil droplets or colloids that adsorb the enzyme.

  • Troubleshooting Protocol:

    • Detergent Test: Repeat the assay with 0.01% Triton X-100 or Tween-20.

    • Result: If the

      
       shifts significantly (potency drops), the original activity was an artifact of aggregation.
      
    • DLS Check: Use Dynamic Light Scattering to detect particles in the assay buffer.

Summary of Physicochemical Solutions:

ParameterIssueOptimization Strategy
Solubility Planar stacking leads to precipitation.Introduce

centers (e.g., morpholine, piperazine) to break planarity.
Lipophilicity High LogP (>4) causes non-specific binding.Target LogD (pH 7.4) between 1–3.[2] Add polar groups (e.g., pyridine N, ether).
Acidity/Basicity Pyrazoles are weak bases/acids.Calculate pKa. Ensure ionization in assay buffer if solubility is limiting.

Part 3: Metabolic Stability (The "Survival" Phase)

The Issue: While the pyrazole ring is robust, the substituents often serve as "handles" for metabolic clearance.

Q: My compound works in vitro but has high clearance in microsomes. Where is the metabolic "soft spot"? A:

  • N-Dealkylation: If you have an

    
    -alkyl group (e.g., 
    
    
    
    -methyl), CYP450s often oxidize the
    
    
    -carbon, leading to dealkylation and loss of the "locked" tautomer benefit.
    • Fix: Replace

      
      -Methyl with 
      
      
      
      -Cyclopropyl or
      
      
      -Difluoromethyl (
      
      
      ).
  • Ring Oxidation: Electron-rich phenyl rings attached to the pyrazole are prone to hydroxylation.

    • Fix: Block para-positions with Fluorine or Chlorine.

Metabolism Compound N-Alkyl-Pyrazole Candidate Path1 CYP-mediated Hydroxylation Compound->Path1 Electron Rich Aryl Group Path2 N-Dealkylation Compound->Path2 N-Methyl/Ethyl Metabolite1 Inactive (Ring Oxidized) Path1->Metabolite1 Metabolite2 Tautomer Unlocked (Loss of Potency) Path2->Metabolite2

Figure 2: Common metabolic instability pathways for substituted pyrazoles.

References

  • Evaluation of Pyrazole Tautomerism and Binding Affinity

    • Structure of pyrazole derivatives impact their affinity... for CYP2E1 complexes. (PubMed).[3] Available at: [Link]

    • What impact does tautomerism have on drug discovery? (Taylor & Francis). Available at: [Link]

  • Assay Interference & Metal Chelation

    • Recent progress in chemosensors based on pyrazole derivatives.[4][5] (RSC Advances). Available at: [Link]

    • Metal Impurities Cause False Positives in High-Throughput Screening. (ACS Publications). Available at: [Link]

  • Solubility & Formulation

    • Synthetic Strategies for Improving Solubility... Pyrazolo[1,5-a]pyrimidine.[6] (J. Med.[6] Chem). Available at: [Link]

  • General SAR & Medicinal Chemistry

    • Pyrazole: an emerging privileged scaffold in drug discovery.[3][7][8] (Future Med. Chem). Available at: [Link]

Sources

Troubleshooting

Purification strategies for removing impurities from pyrazole synthesis

Topic: Purification strategies for removing impurities from pyrazole synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals[1] Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for removing impurities from pyrazole synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals[1]

Welcome to the Advanced Purification Hub. This guide addresses the most persistent challenges in pyrazole synthesis: regioisomer separation, genotoxic impurity (GTI) removal, and difficult isolations.[1] The protocols below are designed for high-purity applications, including pharmaceutical intermediate development.

Module 1: The Regioisomer Challenge (1,3- vs. 1,5-Isomers)

Context: The condensation of hydrazines with unsymmetrical 1,3-dicarbonyls (Knorr synthesis) frequently yields a mixture of 1,3- and 1,5-disubstituted pyrazoles.[1] Separation is difficult due to their identical molecular weights and similar polarities.[1][2]

Q: My reaction yielded a 60:40 mixture of regioisomers. How do I separate them efficiently?

A: Select your strategy based on the physical state and scale of your mixture. [1]

  • Chromatographic Separation (Small to Medium Scale <10g):

    • Stationary Phase: Standard silica gel (40–63 µm).[2]

    • Mobile Phase: Regioisomers typically display different

      
       values due to the dipole moment difference created by the position of the N-substituent relative to other groups.[1][2]
      
    • Solvent System: Start with Hexane:Ethyl Acetate (9:1) .[2] If separation is poor, switch to Toluene:Acetone (95:5) or Dichloromethane:Methanol (98:2) .[1]

    • Tip: The 1,5-isomer is often less polar (elutes first) because the N-substituent is sterically crowded, reducing its interaction with the silica surface compared to the more exposed 1,3-isomer.[1]

  • Recrystallization (Large Scale >10g):

    • If one isomer is solid and the other is an oil (or low-melting solid), recrystallization is superior to chromatography.[1]

    • Solvent Selection:

      • Ethanol/Water:[1][2] Dissolve in hot ethanol, add warm water until turbid, then cool slowly.

      • Hexane/Ethyl Acetate:[1][2] Effective for lipophilic pyrazoles.[1][2]

    • Derivatization Trick: If direct crystallization fails, convert the mixture to hydrochloride salts (HCl in dioxane/ether).[1] The crystal lattice energy differences between the isomeric salts are often much larger than the free bases, allowing for easier fractional crystallization.[1]

Decision Logic for Isomer Separation:

RegioisomerLogic Start Crude Regioisomer Mixture Analyze Analyze TLC (Hex/EtOAc 4:1) Start->Analyze DeltaRf Is Delta Rf > 0.15? Analyze->DeltaRf Chromatography Flash Chromatography (Silica Gel) DeltaRf->Chromatography Yes StateCheck Is one isomer crystalline? DeltaRf->StateCheck No Recryst Fractional Recrystallization (EtOH/H2O or Hex/EtOAc) StateCheck->Recryst Yes SaltForm Form HCl or Picrate Salts Then Recrystallize StateCheck->SaltForm No (Oils)

Figure 1: Decision tree for selecting the optimal purification route for pyrazole regioisomers.

Module 2: Genotoxic Impurity Management (Hydrazines)

Context: Unreacted hydrazines are potent genotoxic impurities (GTIs).[2] Regulatory bodies (ICH M7 guidelines) require their removal to trace levels (often <10 ppm).[2] Standard evaporation is insufficient due to the high boiling points of many hydrazine salts.[1][2]

Q: How do I ensure complete removal of hydrazine residues?

A: Implement a "Scavenge and Wash" protocol.

Step 1: Chemical Scavenging (The "Cure") Before workup, add a scavenger that reacts selectively with hydrazines to form lipophilic, non-toxic hydrazones that are easily removed.[1]

  • Reagent: Acetone (forms dimethylhydrazone) or Benzaldehyde.[2]

  • Protocol: Add 2–5 equivalents of acetone to the reaction mixture. Stir for 30–60 minutes. The resulting hydrazone is far less polar than the hydrazine and will remain in the organic solvent during acid washes or elute rapidly during chromatography.[1][2]

Step 2: The pH-Controlled Wash Hydrazines are bases.[1][2] You can exploit this to wash them away.[1][2]

  • Protocol:

    • Dissolve crude pyrazole in a water-immiscible solvent (e.g., Ethyl Acetate).[1][2]

    • Wash with 0.5 M HCl (2–3 times).

    • Mechanism: The hydrazine forms a highly water-soluble hydrochloride salt and partitions into the aqueous layer.[2]

    • Caution: Ensure your pyrazole product does not protonate and wash out at this pH (see Module 4).[2]

Step 3: Verification

  • Test: Use HPLC with UV derivatization (e.g., benzaldehyde derivatization pre-column) to confirm hydrazine levels are below the Limit of Quantitation (LOQ).

Module 3: The "pH Swing" Purification

Context: Pyrazoles are amphoteric heterocycles.[1][2] They possess a pyridine-like nitrogen (basic,


 for the conjugate acid) and, if N-unsubstituted, a pyrrole-like nitrogen (acidic, 

).[1] This allows for a powerful "Acid-Base-Acid" purification cycle that removes both neutral and non-basic impurities without chromatography.[1][2]
Q: My product is dark and contains tarry non-basic impurities. How do I clean it without a column?

A: Use the Amphoteric Extraction Cycle.

The Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).[1][2]

  • Acid Extraction (Targeting the Basic N):

    • Extract the organic layer with 1 M HCl or 10% H₂SO₄ .[1][2]

    • Result: The pyrazole protonates (

      
      ) and moves to the aqueous layer.[1][2] Neutral organic impurities (tars, unreacted dicarbonyls) stay in the organic layer.[1]
      
    • Discard the organic layer.[1]

  • Basification (Recovery):

    • Take the acidic aqueous layer (containing your product).[2]

    • Cool on ice (exothermic).[2]

    • Slowly add NaOH or NH₄OH until pH

      
       8–9.[1][2]
      
    • Result: The pyrazole deprotonates back to its neutral, organic-soluble form.[1][2]

  • Final Extraction:

    • Extract the aqueous mixture with fresh organic solvent.[1][2]

    • Dry (Na₂SO₄) and evaporate.[2]

Visualizing the pH Swing:

pHSwing Crude Crude Mixture (Organic Phase) AcidWash Add 1M HCl (pH < 2) Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqProduct Aqueous Layer (Pyrazole-H+) Sep1->AqProduct Basify Add NaOH (pH > 8) AqProduct->Basify Extract Extract with DCM Basify->Extract Final Pure Pyrazole Extract->Final

Figure 2: The "pH Swing" workflow utilizes the pyrazole's basicity (


) to separate it from non-basic contaminants.[1]
Module 4: Troubleshooting Common Isolation Issues
Q: My product is "oiling out" instead of crystallizing. What should I do?
  • Cause: The product is saturated at a temperature above its melting point, or impurities are preventing lattice formation.[1][2]

  • Solution 1 (The Two-Solvent Method): Dissolve in a minimum amount of "good" solvent (e.g., Methanol) at reflux. Add "poor" solvent (e.g., Water or Hexane) dropwise until just turbid.[1] Crucial Step: Add a tiny drop of good solvent to clear it, then wrap the flask in foil/towel to cool very slowly to room temperature.[1][2]

  • Solution 2 (Seeding): Scratch the glass side of the flask with a spatula to create nucleation sites.[1][2]

  • Solution 3 (Drying): Ensure the oil is strictly dry.[2] Trace solvent acts as a plasticizer, lowering the melting point.[1][2] High-vacuum drying for 12+ hours often induces solidification.[1][2]

Q: How do I remove Palladium (Pd) or Copper (Cu) residues from cross-coupling reactions?
  • Standard Wash: Wash the organic layer with 5% N-acetylcysteine or EDTA solution.[1][2]

  • Solid Scavengers: Add SiliaMetS® Thiol or activated carbon (charcoal) to the organic solution, stir for 30 minutes at 40°C, and filter through Celite.[1] This is more effective than extraction for removing trace metals (<20 ppm).[2]

Summary of Physicochemical Data for Purification
ParameterValue / CharacteristicApplication
Conjugate Acid

~2.5 (varies by substituent)pH < 2 required to extract pyrazole into water.[1][2]
NH Acidity

~14.2pH > 14 required to form pyrazolate anion (rarely used for purification, mostly for alkylation).[1]
Polarity Moderate to High1,3-isomers are generally more polar than 1,5-isomers on Silica.[1][2]
H-Bonding Donor (NH) & Acceptor (N)NH-pyrazoles often "tail" on silica.[2] Add 1% Triethylamine (TEA) to eluent to sharpen peaks.[2]
References
  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Isoxazoles."[1][2] Journal of Organic Chemistry, 2008.[1][2] Link

  • Knorr Synthesis Workup: "3,5-Dimethylpyrazole." Organic Syntheses, Coll.[1][2] Vol. 4, p.351 (1963).[1] Link

  • pKa Values of Pyrazoles: Catalan, J., et al. "Basicity of Azoles."[1][2] Advances in Heterocyclic Chemistry, Vol 41, 1987.[1] Confirmed via PubChem CID 1048.[1][2] Link

  • Genotoxic Impurity Scavenging: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control."[1][2] Wiley Series in Drug Discovery and Development, 2011.[1][2]

  • Separation of Isomers: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1][2] Comprehensive Heterocyclic Chemistry, 1984.[1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine vs. Established Anticancer Agents

The following guide provides an in-depth technical analysis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine and its optimized derivatives, comparing them against established pyrazole-based anticancer agents and standard...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine and its optimized derivatives, comparing them against established pyrazole-based anticancer agents and standard tubulin-targeting therapies.

Executive Summary: The "Cis-Lock" Strategy

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine represents a specialized class of Tubulin Polymerization Inhibitors (TPIs) . Unlike pyrazole-based kinase inhibitors (e.g., Ruxolitinib) that target signaling cascades, this compound is designed as a cis-restricted analogue of Combretastatin A-4 (CA-4) .

  • The Problem: CA-4 is a potent natural product that binds to the colchicine site of tubulin but suffers from rapid chemical instability in vivo (isomerization from the active cis-stilbene to the inactive trans-form).

  • The Solution: The pyrazole ring rigidly locks the 3,4,5-trimethoxyphenyl moiety (Ring A) and the amine/aryl moiety (Ring B) into a bioactive conformation, preventing isomerization while maintaining nanomolar potency.

This guide compares this scaffold against CA-4 (the natural standard), Paclitaxel (functional opposite), and Ruxolitinib (mechanistic contrast).

Mechanistic Profiling & Signaling Pathways[1]

Mechanism of Action: Microtubule Destabilization

The 3,4,5-trimethoxyphenyl group is the critical pharmacophore for binding to the Colchicine Binding Site on


-tubulin.
  • Binding: The compound occupies the interface between

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Inhibition: It sterically hinders the incorporation of new dimers into the growing microtubule (+) end.

  • Catastrophe: This leads to microtubule depolymerization, loss of cytoskeletal integrity, and formation of abnormal mitotic spindles.

  • Outcome: Cell cycle arrest at the G2/M phase , followed by apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.

Visualizing the Pathway

The following diagram illustrates the divergent pathways between the Target Compound (Tubulin attack) and Ruxolitinib (Kinase attack).

G Compound 4-(3,4,5-Trimethoxy)-pyrazole Tubulin Colchicine Site (β-Tubulin) Compound->Tubulin Binds Ruxolitinib Ruxolitinib (Comparator) JAK JAK1/JAK2 Kinase Ruxolitinib->JAK Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits STAT STAT Phosphorylation JAK->STAT Blocks Spindle Mitotic Spindle Defect Polymerization->Spindle Disrupted Dynamics Transcription Gene Transcription (Survival) STAT->Transcription Reduces G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis (Caspase-3) Transcription->Apoptosis Downregulates Survival Factors G2M->Apoptosis

Caption: Divergent mechanisms of Pyrazole-based agents. Left: Tubulin destabilization (Target). Right: Kinase inhibition (Comparator).

Comparative Performance Data

The following table contrasts the Target Compound (represented by its optimized derivative Compound 15c ) against clinical standards.

FeatureTrimethoxy-Pyrazole (15c) Combretastatin A-4 Ruxolitinib Paclitaxel
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)JAK1 / JAK2 KinasesTubulin (Taxane Site)
Effect on MTs Destabilizer (Depolymerizes)DestabilizerNone (Indirect)Stabilizer (Hyper-polymerizes)
Chemical Stability High (Rigid Heterocycle)Low (Cis-Trans Isomerization)HighHigh
IC50 (MCF-7) 67 nM ~3–10 nMN/A (Kinase dependent)~2–5 nM
MDR Resistance Not a P-gp substrate Not a P-gp substrateP-gp substrateStrong P-gp substrate
Clinical Status Preclinical LeadPhase II/III (Derivatives)FDA Approved (Myelofibrosis)FDA Approved (Chemo)

Key Insight: While slightly less potent than CA-4 in absolute molarity, the pyrazole scaffold offers superior metabolic stability and water solubility, making it a more viable drug candidate for oral administration. Unlike Paclitaxel, it is often effective in Multi-Drug Resistant (MDR) cell lines because it does not bind to the P-glycoprotein efflux pump.

Experimental Protocols

To validate the activity of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine, the following protocols are recommended. These are self-validating systems: if the positive controls fail, the experiment is void.

A. Synthesis Workflow (Suzuki-Coupling Approach)

Objective: Synthesize the core scaffold efficiently.

  • Reactants: Start with 3,4,5-trimethoxyphenylboronic acid and 3-amino-4-bromo-1H-pyrazole .

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base/Solvent: K2CO3 (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Condition: Reflux at 100°C for 12 hours under Argon.

  • Purification: Flash chromatography (EtOAc/Hexane).

  • Validation: 1H-NMR must show the diagnostic singlet at ~3.8 ppm (9H) for the trimethoxy group.

B. Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm direct interaction with tubulin.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (1 mM stock).

  • DAPI (Fluorophore reporter).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Protocol:

  • Preparation: Dilute tubulin to 2 mg/mL in Buffer containing 10 µM DAPI.

  • Incubation: Add Test Compound (5 µM), CA-4 (Positive Control, 5 µM), or Paclitaxel (Stabilizer Control, 5 µM) to a 96-well black plate.

  • Initiation: Add tubulin mixture to wells at 37°C.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

Expected Results (Self-Validation):

  • Vehicle Control: Sigmoidal curve (Nucleation

    
     Elongation 
    
    
    
    Plateau).
  • Paclitaxel: Rapid increase in fluorescence (Hyper-polymerization).

  • Target Compound: Flat line or suppressed slope (similar to CA-4), indicating inhibition of assembly.

C. Flow Cytometry (Cell Cycle Analysis)

Objective: Confirm G2/M arrest.

  • Cell Line: MCF-7 or HeLa cells.

  • Treatment: Treat cells with IC50 concentration for 24 hours.

  • Staining: Fix in 70% ethanol, wash, and stain with Propidium Iodide (PI) + RNase A.

  • Analysis: Measure DNA content via Flow Cytometer.

  • Criterion: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to G0/G1 (2N) in the control.

Visualizing the Synthesis Logic

Synthesis Start1 3,4,5-Trimethoxyphenyl Hydrazine/Boronic Acid Step1 Cyclocondensation (Reflux, EtOH/AcOH) Start1->Step1 Start2 Acrylonitrile derivative or 1,3-Dicarbonyl Start2->Step1 Intermediate Pyrazoline Intermediate Step1->Intermediate Step2 Oxidation/Coupling (DDQ or Pd-Catalysis) Intermediate->Step2 Product 4-(3,4,5-Trimethoxyphenyl)- 1H-pyrazol-3-amine Step2->Product Validation Validation: 1H-NMR (OMe signals) Tubulin Assay Product->Validation

Caption: General synthetic pathway for constructing the trimethoxyphenyl-pyrazole scaffold.

References

  • Wang, C., et al. (2024). "3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents."[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zhang, Y., et al. (2021).[3][4] "Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitriles and analogues as inhibitors of tubulin polymerization." Journal of Medicinal Chemistry. Link

  • Kuo, C. C., et al. (2004). "2-Aryl-1,8-naphthyridin-4-one derivatives as potent antitubulin agents." Journal of Medicinal Chemistry. Link

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[5][1][2][6][7] 147. Isolation and structure of the powerful cell growth inhibitor combretastatin A-4." Journal of the American Chemical Society. Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]Pyridine Derivatives

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore how subtle structural modifications to this core influence activity against various key biological targets, supported by experimental data and detailed protocols.

The Pyrazolo[3,4-b]Pyridine Core: A Versatile Scaffold

The pyrazolo[3,4-b]pyridine ring system, an isostere of purine, provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal framework for interacting with a variety of biological macromolecules.[3][5] The key positions for substitution on the 1H-pyrazolo[3,4-b]pyridine core are N1, C3, C4, C5, and C6, allowing for a wide range of chemical diversity and modulation of biological activity.[3][6]

Comparative SAR Analysis at Key Biological Targets

The following sections will compare the SAR of pyrazolo[3,4-b]pyridine derivatives against three distinct and important drug targets: Fibroblast Growth Factor Receptors (FGFRs), Topoisomerase II, and Cyclin-Dependent Kinase 2 (CDK2)/PIM1 Kinase.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[7][8] Pyrazolo[3,4-b]pyridine derivatives have emerged as potent and selective FGFR kinase inhibitors.

A key study in this area highlights the importance of the N(1)-H of the pyrazolopyridine moiety for potent FGFR1 inhibition. N-methylation of this position leads to a complete loss of activity, suggesting a crucial hydrogen bond interaction within the kinase domain.[7][8] Furthermore, substitution at the C6 position with a 2,6-dichloro-3,5-dimethoxyphenyl group was found to be critical for high potency.

CompoundR1R6FGFR1 IC50 (nM)
4a H2,6-dichloro-3,5-dimethoxyphenyl1.2
5 H(1H-indazol-5-yl)amino13.2
10 CH32,6-dichloro-3,5-dimethoxyphenyl> 5000
7n H2,6-dichloro-3,5-dimethoxyphenyl with morpholine substituent0.9

Data synthesized from multiple sources for illustrative comparison.[7][8]

The data clearly indicates that the N1-H is essential for activity. Compound 7n , with an additional morpholine substituent, demonstrated excellent in vitro potency and in vivo antitumor activity in a FGFR1-driven xenograft model.[8]

Topoisomerase II Inhibitors

Topoisomerase II is a vital enzyme in DNA replication and transcription, and its inhibition is a well-established anticancer strategy.[2][9][10] A series of 1,3,6-triphenylpyrazolo[3,4-b]pyridin-4-one derivatives have shown significant cytotoxic activity, comparable to the established anticancer drug etoposide.[9][10]

The SAR for this class of compounds indicates that the nature and position of substituents on the phenyl rings at N1, C3, and C6 significantly impact their cytotoxic and topoisomerase II inhibitory activity. For instance, compound 8c , with a 4-hydroxyphenyl group at the C4 position, exhibited potent and broad-spectrum antiproliferative activity across numerous cancer cell lines.[2] Mechanistic studies revealed that this compound induces DNA damage and S-phase cell cycle arrest, leading to apoptosis.[2]

CompoundR4GI50 MG-MID (µM)Topoisomerase IIα Inhibition
8b 3-hydroxyphenyl-Moderate
8c 4-hydroxyphenyl1.33Significant, comparable to etoposide
8e 3-hydroxy-4-methoxyphenyl-Moderate

Data extracted from a study on pyrazolo[3,4-b]pyridines as anti-leukemic agents.[2]

The superior activity of 8c suggests that the para-hydroxyl group on the C4-phenyl ring is a key pharmacophoric feature for potent topoisomerase IIα inhibition and broad-spectrum anticancer activity.

Dual CDK2/PIM1 Kinase Inhibitors

Cyclin-dependent kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) are crucial regulators of cell cycle progression and survival, making their dual inhibition an attractive anticancer strategy.[1] Novel pyrazolo[3,4-b]pyridine derivatives have been designed and evaluated as dual CDK2/PIM1 inhibitors.

The core pyrazolo[3,4-b]pyridine scaffold has been identified as a promising starting point for developing inhibitors of these kinases.[1] The exploration of different substituents on this scaffold has led to the identification of compounds with potent dual inhibitory activity.

CompoundModificationsCDK2 IC50 (µM)PIM1 IC50 (µM)
VI Pyrazolo[3,4-b]pyridine core--
VII Pyrazolo[3,4-b]pyridine core--
6a-c Novel pyrazolo[3,4-b]pyridine derivativesPotentPotent

Specific IC50 values for compounds 6a-c were not publicly available in the referenced abstract, but their potent activity was highlighted.[1]

The development of these dual inhibitors underscores the adaptability of the pyrazolo[3,4-b]pyridine scaffold for targeting multiple kinases simultaneously, a desirable attribute in cancer therapy.

Experimental Protocols

General Synthesis of the Pyrazolo[3,4-b]Pyridine Core

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

Step-by-Step Methodology:

  • Synthesis of 5-Aminopyrazole Intermediate:

    • React a suitable hydrazine (e.g., phenylhydrazine) with a β-ketonitrile (e.g., ethyl cyanoacetate) in a suitable solvent like ethanol with a catalytic amount of a base (e.g., piperidine).

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and collect the precipitated 5-aminopyrazole derivative by filtration.

  • Cyclocondensation to form the Pyrazolo[3,4-b]pyridine ring:

    • React the 5-aminopyrazole intermediate with a 1,3-dicarbonyl compound (e.g., acetylacetone) in a solvent such as glacial acetic acid or ethanol.

    • Reflux the mixture for an extended period.

    • Upon cooling, the pyrazolo[3,4-b]pyridine product precipitates and can be purified by recrystallization.

General_Synthesis_of_Pyrazolo_3_4_b_Pyridine hydrazine Hydrazine Derivative aminopyrazole 5-Aminopyrazole Intermediate hydrazine->aminopyrazole Condensation ketonitrile β-Ketonitrile ketonitrile->aminopyrazole pyrazolopyridine Pyrazolo[3,4-b]pyridine Core aminopyrazole->pyrazolopyridine Cyclocondensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazolopyridine

Caption: General synthetic route to the pyrazolo[3,4-b]pyridine core.

In Vitro Kinase Inhibition Assay (Example: FGFR)

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against a specific kinase like FGFR.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase domain.

    • ATP (Adenosine triphosphate).

    • A suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well microplates.

  • Assay Procedure:

    • Add the assay buffer, recombinant FGFR1 enzyme, and the test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagent, which quantifies the amount of ADP produced.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response curve using non-linear regression analysis.

Kinase_Inhibition_Assay_Workflow start Start: Prepare Reagents add_enzyme Add Kinase and Test Compound to Plate start->add_enzyme initiate_reaction Initiate Reaction with ATP/Substrate add_enzyme->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_signal Measure Luminescence stop_reaction->read_signal analyze Calculate % Inhibition and IC50 read_signal->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of a wide range of biological targets. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions at key positions of the heterocyclic core in determining biological activity and selectivity. For instance, the necessity of the N1-H for FGFR inhibition and the impact of the C4-substituent for topoisomerase II inhibition provide clear directions for future drug design efforts. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the development of novel therapeutics for cancer and other diseases.

References

  • Aghazadeh Tabrizi, M., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. Medicinal Chemistry, 11(4), 342-353. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. Available from: [Link]

  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(1), 108-114. Available from: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. Available from: [Link]

  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 543-548. Available from: [Link]

  • Ezzat, H. G., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2329301. Available from: [Link]

  • Li, J., et al. (2019). Synthesis and biological evaluation of pyrazolo[3,4-b]pyridine-3-yl pyrimidine derivatives as sGC stimulators for the treatment of pulmonary hypertension. European Journal of Medicinal Chemistry, 173, 107-116. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 24(18), 4149-4161. Available from: [Link]

  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace, Available from: [Link]

  • Bhamidipati, K., et al. (2020). PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES. Google Patents, WO2020047184A1.
  • Aghazadeh Tabrizi, M., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. Ingenta Connect. Available from: [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. Available from: [Link]

  • Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Pharmaceutics, 18(1), 24. Available from: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1594-1612. Available from: [Link]

  • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]

  • Structure of some reported pyrazolo [3,4-b]pyridine (I–XI) derivatives alongside their biological activity. ResearchGate. Available from: [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2208. Available from: [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Available from: [Link]

  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. Semantic Scholar. Available from: [Link]

  • Yadav, C., et al. (2022). Molecular Hybrids of Pyrazolo[3,4-b]Pyridine and Triazole: Design, Synthesis and in vitro Antibacterial Studies. Preprints.org. Available from: [Link]

Sources

Validation

The Selectivity Paradox: Cross-Target Profiling of Pyrazole-Based Kinase Inhibitors

Executive Summary: The Privileged Scaffold In the realm of kinase inhibition, the pyrazole ring is not merely a structural component; it is a "privileged scaffold."[1][2] Its ability to function as a bioisostere for the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the realm of kinase inhibition, the pyrazole ring is not merely a structural component; it is a "privileged scaffold."[1][2] Its ability to function as a bioisostere for the adenine ring of ATP allows it to form critical hydrogen bonds with the hinge region of the kinase catalytic domain (Glu-Met gatekeeper axis). However, this very mimicry introduces a fundamental challenge: promiscuity .

Because the ATP-binding pocket is highly conserved across the human kinome (500+ kinases), pyrazole-based inhibitors often exhibit significant off-target activity (polypharmacology). While this can be advantageous for multi-driver tumors (e.g., Crizotinib targeting ALK, MET, and ROS1), it poses severe toxicity risks in chronic indications.

This guide objectively compares the performance of pyrazole-based inhibitors using Cross-Target Activity Profiling . We move beyond simple IC50 generation to analyze the divergence between Thermodynamic Binding (Kd) and Functional Inhibition (IC50) , using Crizotinib as the primary case study to illustrate the necessity of orthogonal profiling.

The Profiling Matrix: Binding vs. Function

To accurately profile a pyrazole inhibitor, one must distinguish between occupancy and inhibition. A common failure mode in drug development is relying solely on one metric.

Comparative Analysis of Profiling Methodologies
FeatureKinomeScan™ (Competition Binding) Radiometric HotSpot™ (Catalytic Activity) Cellular Target Engagement (NanoBRET)
Readout Kd (Dissociation Constant) IC50 (Inhibitory Concentration) EC50 (Effective Concentration)
Mechanism Active-site competition (Steric)Phosphotransfer inhibition (Functional)Intracellular occupancy
ATP Influence ATP-independent (Thermodynamic)ATP-dependent (Competitive)Physiological ATP levels
Bias Can detect Type II (inactive conf.) bindersFavors Type I (active conf.) bindersBiased by membrane permeability
Throughput Ultra-High (450+ kinases)High (Panel-based)Medium (Target specific)
Cost Low per data pointModerateHigh
Expert Insight: The "Dropout" Phenomenon

A pyrazole compound often shows a low


 (tight binding) in KinomeScan but a high 

in activity assays.
  • Causality: The compound binds to the kinase but fails to displace ATP at physiological concentrations (high

    
     for ATP) or binds to an inactive conformation that does not fully preclude catalysis once the kinase activates.
    
  • Recommendation: Use Binding Assays for primary screening (to cast a wide net) and Radiometric Assays for potency validation .

Case Study: Crizotinib (The "Dirty" Pyrazole)

Crizotinib (PF-02341066) represents the archetype of pyrazole polypharmacology. Originally designed as a MET inhibitor, its profiling revealed potent activity against ALK and ROS1, leading to its repurposing for NSCLC.

Selectivity Profile Data (Davis et al. Dataset)[3][4]

The following table contrasts the binding affinity (


) versus functional potency (

) for Crizotinib against its intended targets and key off-targets.
Target KinaseInteraction TypeKd (nM) [Binding]IC50 (nM) [Activity]Selectivity Score (Entropy)
MET Primary (Intended)2.18.0High
ALK Primary (Repurposed)2420High
ROS1 Primary (Repurposed)3545High
RON (MST1R) Off-Target (Family)1830Low (Family overlap)
AXL Off-Target290450Moderate
MTH1 Off-Target (Non-Kinase)721375Divergent

Note: The divergence in MTH1 (MutT Homolog 1) is critical. Crizotinib binds MTH1 tightly (


 72 nM) but requires much higher concentrations to inhibit its function in cells. This highlights why binding data alone can overstate off-target risks.

Visualizing the Mechanism

Pathway Diagram: The Multi-Target Impact of Crizotinib

The following diagram illustrates how a single pyrazole scaffold intersects multiple signaling pathways due to the conserved hinge-binding region.

Crizotinib_Pathway cluster_targets Primary Targets (Receptor Tyrosine Kinases) Crizotinib Crizotinib (Pyrazole Scaffold) MET c-MET Crizotinib->MET Inhibits ALK ALK Fusion Crizotinib->ALK Inhibits ROS1 ROS1 Fusion Crizotinib->ROS1 Inhibits PI3K PI3K / AKT MET->PI3K RAS RAS / MAPK MET->RAS STAT3 STAT3 ALK->STAT3 ALK->PI3K ROS1->RAS Survival Survival / Anti-Apoptosis STAT3->Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation

Figure 1: Crizotinib polypharmacology. The pyrazole scaffold simultaneously blocks MET, ALK, and ROS1, collapsing multiple oncogenic survival pathways (PI3K/RAS/STAT).

Standardized Protocol: Radiometric Filter-Binding Assay

To validate the activity profile of a pyrazole inhibitor, the Radiometric Filter-Binding Assay is the self-validating gold standard. Unlike fluorescence assays, it is not susceptible to compound autofluorescence—a common issue with pyrazole derivatives.

Objective

Determine the


 of a pyrazole inhibitor against a specific kinase (e.g., ALK) using 

P-

-ATP.
Reagents & Setup
  • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na
    
    
    
    VO
    
    
    , 2 mM DTT.
  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

  • ATP Mix: Cold ATP (at

    
     concentration for the specific kinase) + 
    
    
    
    P-
    
    
    -ATP (0.5
    
    
    Ci per well).
Step-by-Step Workflow
  • Compound Preparation (The Dilution):

    • Prepare a 100x stock of the pyrazole inhibitor in 100% DMSO.

    • Perform a 3-fold serial dilution to generate a 10-point dose-response curve.

    • Scientific Integrity Check: Ensure final DMSO concentration in the assay is <1% to prevent solvent-induced kinase inactivation.

  • Enzyme Incubation:

    • Dispense kinase and substrate into a 96-well plate.

    • Add compound (or DMSO control). Incubate for 10 minutes at Room Temperature (RT).

    • Why? This allows the inhibitor to reach equilibrium binding before competition with ATP begins.

  • Reaction Initiation:

    • Add the

      
      P-ATP mix to initiate the reaction.
      
    • Incubate for 45 minutes at RT.

    • Self-Validating Step: The reaction must remain linear. Do not exceed 10% substrate conversion. If conversion >10%, the

      
       will be artificially shifted (Cheng-Prusoff violation).
      
  • Termination & Harvesting:

    • Spot 25

      
      L of reaction onto P81 phosphocellulose filter paper.
      
    • Immediately immerse filters in 0.75% Phosphoric Acid.

    • Mechanism:[3] The acid denatures the kinase and stops the reaction. The positively charged P81 paper binds the anionic phosphorylated peptide, while unreacted ATP remains in solution.

  • Washing & Detection:

    • Wash filters 3x with 0.75% Phosphoric Acid (10 mins each).

    • Wash 1x with Acetone (drying).

    • Quantify via scintillation counting.

Workflow Diagram

Assay_Workflow Step1 1. Compound Serial Dilution (DMSO Stock) Step2 2. Pre-Incubation (Kinase + Substrate + Inhibitor) Step1->Step2 10 min Equil. Step3 3. Initiation (Add 33P-ATP) Step2->Step3 Competition Begins Step4 4. Spotting (P81 Filter Paper) Step3->Step4 45 min Reaction Step5 5. Acid Wash (Remove Unreacted ATP) Step4->Step5 Binding to Filter Step6 6. Scintillation Counting (Data Acquisition) Step5->Step6 Quantification

Figure 2: Radiometric Profiling Workflow. A linear, self-validating process ensuring direct measurement of catalytic inhibition.

References

  • Davis, M. I., et al. (2011).[4][5] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[5] [Link]

  • Cui, J. J., et al. (2011).[6] Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK).[6] Journal of Medicinal Chemistry, 54(18), 6342–6363.[6] [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[5][7][8] Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Huber, K. V., et al. (2014).[9] Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature, 508(7495), 222–227. [Link]

Sources

Comparative

Comparative Guide: Pyrazole Derivatives vs. Standard COX-2 Inhibitors

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary: The Pyrazole Advantage In the landscape of non-steroidal anti-inflammatory drug (NSAID)...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Pyrazole Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyrazole scaffold remains a cornerstone for designing selective COX-2 inhibitors.[1] Unlike traditional NSAIDs (e.g., Diclofenac, Indomethacin) that indiscriminately block COX-1 and COX-2—leading to gastrointestinal (GI) toxicity—pyrazole derivatives like Celecoxib utilize a specific structural geometry to target the larger hydrophobic side pocket of the COX-2 isoenzyme.

This guide objectively compares novel pyrazole derivatives against the industry standard, Celecoxib, focusing on Selectivity Index (SI) , In Vivo Efficacy , and Ulcerogenic Safety .

Mechanistic Architecture

To understand the comparative data, one must grasp the structural causality. The anti-inflammatory potency of pyrazoles stems from their ability to fit into the COX-2 active site.

  • The Pharmacophore: The central pyrazole ring acts as a rigid spacer.

  • The Selectivity Trigger: A bulky substituent (e.g., sulfonamide or sulfonyl) at the para position of the N1-phenyl ring binds to the hydrophilic side pocket of COX-2 (Arg513/His90), which is absent in COX-1.

Visualization: The Arachidonic Acid Cascade & Pyrazole Intervention

The following diagram illustrates the precise intervention point of pyrazole derivatives within the inflammatory cascade, highlighting the diversion from the gastro-protective COX-1 pathway.

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Stimulated by Cytokines PGE2_Homeo PGE2 & PGI2 (Gastric Protection/Hemostasis) COX1->PGE2_Homeo PGE2_Inflam PGE2 (Pain, Inflammation, Fever) COX2->PGE2_Inflam NSAIDs Traditional NSAIDs (Diclofenac/Indomethacin) NSAIDs->COX1 Blocks NSAIDs->COX2 Pyrazoles Pyrazole Derivatives (Celecoxib/Novel Analogs) Pyrazoles->COX1 Minimal Affinity Pyrazoles->COX2 Selective Blockade

Figure 1: Mechanism of Action showing selective COX-2 inhibition by pyrazoles, sparing the COX-1 gastric protection pathway.[2]

Comparative Performance Analysis

The following data aggregates results from recent comparative studies (2019–2025), pitting novel pyrazole hybrids (e.g., Pyrazole-Sulfonamides, Thiazolidinone hybrids) against Celecoxib.

A. In Vitro Potency & Selectivity

Metric: IC50 (Concentration inhibiting 50% of enzyme activity) and Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates a safer gastric profile.

Compound ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Relative Potency vs Celecoxib
Celecoxib (Ref) 0.22 – 0.87 6.8 – 15.0 ~8 – 24 1.0x (Baseline)
Thiazolidinone-Pyrazole (129b)0.88>8.09.26Comparable
Benzothiophen-Pyrazole (149)0.015.40344.5Superior (High Selectivity)
Pyrazole-Sulfonamide (3b)0.039>100~22.2Comparable
Lonazolac-Pyrazole (15c)0.059>5.0~98.7Superior

Data Sources: ,

B. In Vivo Efficacy (Carrageenan-Induced Edema)

Metric: % Inhibition of Paw Edema at 3-4 hours post-induction. This time point is critical as it corresponds to the peak release of prostaglandins (COX-2 mediated phase).

CompoundDose (mg/kg)Edema Inhibition (3h)Edema Inhibition (5h)Efficacy Status
Celecoxib 10 - 30 42% - 57% ~70% Standard
Compound 1271061%82%Enhanced
Compound 163090%N/ASignificantly Superior
Ficus virens Extract (Ref)400~66%N/AModerate

Data Sources: ,

C. Safety Profile: Ulcerogenic Index (UI)

Metric: Visual scoring of gastric lesions after oral administration. Lower score = Safer.

CompoundUlcer Index (UI)Interpretation
Indomethacin/Diclofenac 14.0 - 43.0 High Toxicity (Severe lesions)
Celecoxib 1.75 - 3.0 Low Toxicity
Novel Pyrazole (145a)0.70Superior Safety
Lonazolac-Pyrazole (15h)1.22Comparable/Safer
Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include "Self-Validating" checkpoints—steps designed to confirm the experiment is proceeding correctly before expending resources on final analysis.

Protocol A: Carrageenan-Induced Paw Edema (In Vivo)

This is the gold standard for assessing acute anti-inflammatory activity. Causality: The biphasic nature of carrageenan-induced inflammation allows researchers to distinguish between non-specific inhibition (0-2h, histamine/serotonin) and COX-specific inhibition (3-5h, prostaglandins).

Workflow Diagram:

Edema_Protocol Start Baseline Measurement (Plethysmometer V0) Admin Drug Administration (Oral/IP, 1h prior) Start->Admin Induction Carrageenan Injection (1% w/v, Subplantar) Admin->Induction Phase1 Phase 1 (0-2h) Histamine/Serotonin Induction->Phase1 Check Checkpoint: Visible Swelling? Phase1->Check Check->Start No (Fail/Retry) Phase2 Phase 2 (3-5h) COX-2/Prostaglandins Check->Phase2 Yes (Proceed) Analysis Calculate % Inhibition (Vt - V0) treated vs control Phase2->Analysis

Figure 2: Experimental workflow for the Carrageenan-Induced Paw Edema assay with a critical validation checkpoint.

Step-by-Step Methodology:

  • Animal Prep: Use Male Wistar rats (180–220g). Starve for 12h prior to ensure consistent drug absorption.

  • Baseline (V0): Measure initial paw volume using a water displacement plethysmometer. Validation: Ensure variance between left and right paws is <5%.

  • Drug Administration: Administer Test Compound (e.g., 10, 30 mg/kg), Vehicle (Control), and Celecoxib (Standard) orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% carrageenan (freshly prepared in saline) into the subplantar tissue of the right hind paw.

  • Measurement (Vt): Measure paw volume at 1, 3, and 5 hours.

    • Why 3 hours? This is the peak of COX-2 expression. Data collected before this point reflects histamine inhibition, not COX inhibition.

  • Calculation:

    
    [3][4]
    
Protocol B: Ulcerogenic Liability Assessment

Purpose: To verify if the COX-2 selectivity observed in vitro translates to gastric safety in vivo.

  • Dosing: Administer the test compound at 3x the effective anti-inflammatory dose (ED50) to stress the system.

  • Duration: Fast animals for 24h, administer drug, then sacrifice 6 hours post-dosing.

  • Examination: Remove stomach, open along the greater curvature, and wash with saline.

  • Scoring (Self-Validating System): Use a magnifying lens (10x).

    • 0.0 = Normal stomach.

    • 0.5 = Red coloration.

    • 1.0 = Spot ulcers.

    • 2.0 = Hemorrhagic streaks.

    • 3.0 = Deep ulcers (>3mm).

    • Validation: A positive control (Indomethacin) must show a score >10 for the assay to be valid.

References
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (MDPI). [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. BMC Chemistry (NIH). [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, and molecular docking. Cairo University / Elsevier. [Link]

Sources

Validation

Technical Comparison: Cytotoxic Selectivity of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine Scaffolds

Executive Summary & Mechanism of Action 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine represents a critical pharmacophoric scaffold in the design of cis-restricted microtubule-targeting agents (MTAs). Designed to overcom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine represents a critical pharmacophoric scaffold in the design of cis-restricted microtubule-targeting agents (MTAs). Designed to overcome the metabolic instability of the cis-stilbene bridge found in Combretastatin A-4 (CA-4), this pyrazole core retains the essential trimethoxyphenyl (TMP) moiety required for high-affinity binding to the Colchicine Binding Site (CBS) on


-tubulin.

Unlike traditional taxanes that stabilize microtubules, this compound class destabilizes them, inhibiting polymerization. The primary advantage of the pyrazole-amine scaffold over CA-4 is improved chemical stability and a potentially superior Selectivity Index (SI) , reducing the cardiovascular toxicity often associated with tubulin inhibitors.

Mechanistic Pathway (Graphviz Visualization)

The following diagram outlines the cascade from molecular binding to apoptotic cell death.

MOA_Pathway Compound 4-(3,4,5-Trimethoxyphenyl)- 1H-pyrazol-3-amine Tubulin Colchicine Binding Site (Beta-Tubulin) Compound->Tubulin High Affinity Binding (Kd < 1 µM) Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Destabilization Spindle Mitotic Spindle Collapse Polymerization->Spindle Vascular Vascular Disruption (In Endothelial Cells) Polymerization->Vascular Cytoskeletal Collapse Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Bcl-2 Phosphorylation

Figure 1: Mechanism of Action. The compound binds to the CBS, preventing microtubule assembly, leading to mitotic arrest and subsequent apoptosis.

Comparative Performance Analysis

The following data contrasts the performance of the optimized pyrazole-amine scaffold against industry-standard MTAs. Data is synthesized from high-potency derivatives (e.g., 4,5-diaryl-3-aminopyrazoles) which utilize the title compound as the bioactive core.

Table 1: Cytotoxicity (IC50) in Cancer Cell Lines

Values represent the concentration required to inhibit 50% of cell growth (lower is more potent).[1]

CompoundScaffold TypeHeLa (Cervical)MCF-7 (Breast)HT-29 (Colon)Potency Status
Product (Pyrazole-Amine) Pyrazole-Bridged 0.045

M
0.067

M
0.080

M
High
Combretastatin A-4 (CA-4)cis-Stilbene0.012

M
0.015

M
0.240

M
Very High
ColchicineTropolone0.050

M
0.800

M
0.060

M
Moderate
PaclitaxelTaxane0.004

M
0.006

M
0.005

M
Ultra High

Analysis: While slightly less potent than the parent CA-4 in molar terms, the pyrazole-amine derivatives maintain sub-micromolar efficacy. Crucially, they avoid the cis-to-trans isomerization that deactivates CA-4 in solution.

Table 2: Selectivity Index (Safety Profile)

Selectivity Index (SI) = IC50 (Normal) / IC50 (Cancer). An SI > 10 is considered a favorable therapeutic window.

Cell Line TypeCell LineIC50 (Pyrazole-Amine)IC50 (CA-4)Selectivity Index (Product)
Normal Tissue HUVEC (Endothelial)23.4

M
0.004

M
~350 (vs Cancer)
Normal Tissue WI-38 (Lung Fibroblast)> 50.0

M
1.20

M
> 740
Normal Tissue HEK293 (Kidney)18.5

M
0.85

M
~275

Key Insight: The pyrazole-amine scaffold demonstrates a superior safety profile . While CA-4 is highly toxic to normal endothelial cells (HUVEC) due to its vascular disrupting mechanism, the pyrazole analogues often show reduced toxicity to quiescent normal cells, offering a wider therapeutic window.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These workflows are designed to minimize variability in IC50 determination.

A. In Vitro Cytotoxicity Workflow (MTT Assay)

Principle: Conversion of tetrazolium salt (MTT) to formazan by mitochondrial reductase in viable cells.

  • Seeding:

    • Seed cancer cells (HeLa/MCF-7) at

      
       cells/well and normal cells (HUVEC) at 
      
      
      
      cells/well in 96-well plates.
    • Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare a stock solution of the compound in DMSO (10 mM).

    • Perform serial dilutions (0.001

      
      M to 100 
      
      
      
      M) in culture medium. Critical: Final DMSO concentration must be
      
      
      to avoid solvent toxicity.
    • Include Positive Control (CA-4 or Colchicine) and Vehicle Control (0.1% DMSO).

  • Incubation: Treat cells for 48h or 72h.

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 4h.

    • Remove supernatant. Solubilize formazan crystals with 150

      
      L DMSO.
      
  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

  • Calculation:

    
    .
    
B. Tubulin Polymerization Assay (Mechanism Validation)

Objective: Confirm the compound acts directly on tubulin rather than upstream signaling.

  • Reagent: Purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Baseline: Measure light scattering (350 nm) at 37°C for 0-10 mins to establish baseline.

  • Induction: Add GTP (1 mM) to initiate polymerization.

  • Inhibition: Add Test Compound (3

    
    M) vs Paclitaxel (Stabilizer) vs CA-4 (Destabilizer).
    
  • Result: The pyrazole-amine should suppress the increase in optical density (polymerization curve), similar to CA-4.

Screening Workflow Visualization

This diagram illustrates the decision matrix for evaluating pyrazole derivatives.

Screening_Workflow Start Library Screening (Pyrazole-Amine Scaffolds) Primary Primary Screen (MCF-7 / HeLa) Cutoff: IC50 < 1 µM Start->Primary Secondary Secondary Screen (Normal Cells: HEK293) Cutoff: IC50 > 10 µM Primary->Secondary Pass Stop Discard Primary->Stop Fail Selectivity Calculate SI (Target > 20) Secondary->Selectivity Secondary->Stop Toxic Mechanism Tubulin Binding Assay (Confirm CBS Target) Selectivity->Mechanism High SI Lead Lead Candidate Mechanism->Lead Confirmed

Figure 2: Screening Logic. A "Fail-Fast" approach prioritizes Selectivity Index (SI) early in the pipeline to avoid toxic leads.

References

  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 2021.[2] Link

  • Design, synthesis, and biological evaluation of 3-alkyl-1,5-diaryl-1H-pyrazoles as rigid analogues of combretastatin A-4. PLOS ONE, 2015. Link

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 2020. Link

  • Cis-Restricted 3-Aminopyrazole Analogues of Combretastatins: Synthesis and Biological Evaluation. Journal of Natural Products, 2013. Link

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. Link

Sources

Comparative

Validating the mechanism of action of pyrazole-based compounds

Title: Validating the Mechanism of Action of Pyrazole-Based Kinase Inhibitors: A Comparative Methodological Guide Introduction As a Senior Application Scientist, I frequently evaluate novel chemotypes for kinase inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Mechanism of Action of Pyrazole-Based Kinase Inhibitors: A Comparative Methodological Guide

Introduction

As a Senior Application Scientist, I frequently evaluate novel chemotypes for kinase inhibition. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its exceptional ability to mimic the adenine ring of ATP and competitively bind within the kinase active site[1]. However, proving that a pyrazole-based compound (such as the JAK1/2 inhibitor ruxolitinib) engages its intended target intracellularly—and comparing its efficacy against non-pyrazole alternatives like pyrrolopyrimidines (tofacitinib) or macrocycles (pacritinib)—requires a rigorous, multi-tiered validation strategy.

This guide outlines the critical methodologies required to objectively validate the mechanism of action (MoA) of pyrazole-based inhibitors. We will bridge the gap between biochemical profiling and intracellular target engagement, explaining the causality behind each experimental design choice to ensure your data is both robust and physiologically relevant.

Structural and Mechanistic Grounding

Pyrazole-based compounds are rationally designed to outcompete ATP for binding at the kinase active site, effectively halting the phosphorylation cascade[1]. In the context of Janus Kinases (JAKs), this prevents the phosphorylation and subsequent dimerization of STAT proteins, shutting down pathological gene transcription.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates pSTAT pSTAT Dimer (Active) STAT->pSTAT Dimerizes Nucleus Gene Transcription pSTAT->Nucleus Translocates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK ATP-competitive block

Fig 1: JAK/STAT signaling pathway and the mechanism of pyrazole-based inhibition.

Comparative Performance Analysis: Pyrazole vs. Alternatives

To establish baseline potency, we must compare the pyrazole-based ruxolitinib against other approved JAK inhibitors (JAKinibs)[2]. A common pitfall in kinase profiling is running biochemical assays at the Michaelis constant (


) for ATP (typically 10–50 µM). While this maximizes assay sensitivity, it artificially inflates the apparent potency of ATP-competitive inhibitors.

Experimental Causality: Physiological intracellular ATP concentrations range from 1 to 5 mM. To accurately predict cellular efficacy, biochemical assays must be performed at 1 mM ATP[3]. Under these stringent, physiologically relevant conditions, the pyrazole scaffold of ruxolitinib demonstrates superior potency and selectivity compared to pyrimidine and macrocyclic alternatives.

Table 1: Quantitative Comparison of JAK Inhibitors (Biochemical IC50)

InhibitorChemotypePrimary TargetJAK1 IC50 (nM)JAK2 IC50 (nM)Assay Condition
Ruxolitinib PyrazoleJAK1 / JAK2< 141 mM ATP[3]
Tofacitinib PyrrolopyrimidineJAK1 / JAK32.91.2Standard ATP[2]
Fedratinib PyrimidineJAK2N/A141 mM ATP[3]
Pacritinib MacrocycleJAK2 / FLT3N/A531 mM ATP[3]

Data Interpretation: Even under high-ATP conditions, the pyrazole-based ruxolitinib maintains single-digit nanomolar potency against JAK2, outperforming fedratinib and pacritinib[3].

Validating Intracellular Target Engagement: The CETSA Approach

Biochemical assays prove that a compound can bind its target, but they do not prove that it does bind its target inside a living cell. To validate the MoA, we utilize the Cellular Thermal Shift Assay (CETSA)[4].

Experimental Causality: Why perform CETSA on intact, live cells rather than cell lysates? Intact cells preserve the physiological environment—including endogenous ATP competition, active drug efflux pumps, and native protein complexes[4]. Assaying lysates strips away these variables, often yielding false positives that fail to translate into functional cellular efficacy. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its aggregation temperature (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).

Workflow A 1. Cell Treatment (Live Cells + Inhibitor) B 2. Heat Shock (Target T_agg) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Pellet Aggregates) C->D E 5. Detection (Quantify Soluble Target) D->E

Fig 2: Step-by-step workflow for Cellular Thermal Shift Assay (CETSA).

Protocol: Isothermal Dose-Response CETSA for Pyrazole Inhibitors

This protocol is designed as a self-validating system. It includes a vehicle control to establish the baseline, and a non-shifting reference protein (β-actin) to confirm that the heat shock did not cause non-specific global protein precipitation[5].

Materials:

  • Target cells (e.g., K562 cells for JAK validation)[6].

  • Pyrazole inhibitor (e.g., Ruxolitinib) and DMSO.

  • PBS supplemented with protease/phosphatase inhibitors.

  • Detection system: Western Blot or AlphaScreen®[7].

Step-by-Step Methodology:

  • Live Cell Incubation: Seed cells in a 6-well plate. Treat with a serial dilution of the pyrazole inhibitor (spanning 0.1x to 100x the expected cellular IC50) and a DMSO vehicle control. Incubate for 1–3 hours at 37°C to allow for cellular uptake and target binding[5].

  • Harvest and Aliquot: Wash cells twice with ice-cold PBS to halt metabolism. Resuspend in PBS with protease inhibitors. Aliquot equal volumes of the cell suspension into PCR tubes[5].

  • Isothermal Heat Shock: Heat the PCR tubes in a thermal cycler for exactly 3 minutes at the pre-determined ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the target kinase (the temperature at which 75% of the unbound protein aggregates). Immediately cool the tubes on ice for 3 minutes.
    
  • Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Causality Check: Avoid harsh detergents (like SDS or Triton X-100) at this stage, as they can artificially solubilize heat-denatured protein aggregates, ruining the assay resolution[5].

  • Separation of Aggregates: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The heat-denatured, unbound proteins will form a pellet, while the inhibitor-stabilized proteins remain in the soluble supernatant[5].

  • Detection and Normalization: Carefully extract the supernatant. Quantify the remaining soluble target kinase using Western Blot or AlphaScreen[7]. Normalize the target kinase signal against a loading control (e.g., β-actin) to validate that equal protein was loaded and that the control protein did not thermally shift[5].

Downstream Functional Validation

Once target engagement is confirmed via CETSA, the final step in MoA validation is proving functional inhibition. For pyrazole-based JAK inhibitors, this is achieved through cellular pSTAT assays (e.g., SEAP reporter assays or Phospho-flow cytometry)[3]. If ruxolitinib successfully binds JAK2 (confirmed by CETSA), we must observe a dose-dependent decrease in pSTAT5 levels following cytokine stimulation. The concordance between the CETSA


 and the pSTAT 

provides the ultimate, irrefutable proof of the compound's mechanism of action.

Conclusion

requires moving beyond simple biochemical


 assays. By integrating high-ATP enzymatic profiling with physiologically relevant, intact-cell CETSA and downstream functional readouts, researchers can build a robust, self-validating data package that definitively proves target engagement and cellular efficacy.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis Source: Confex URL
  • A Comprehensive Overview of Globally Approved JAK Inhibitors Source: Semantic Scholar URL
  • CETSA®: Measuring Target Engagement in Whole Blood Source: Pelago Bioscience URL
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout Source: ACS Publications URL
  • Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA)
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL

Sources

Validation

Benchmarking the anti-angiogenic effects of "4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine"

Benchmarking the Anti-Angiogenic Efficacy of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine (TMPA): A Comprehensive Comparative Guide For researchers and drug development professionals targeting tumor vasculature, the 3,4...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Anti-Angiogenic Efficacy of 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine (TMPA): A Comprehensive Comparative Guide

For researchers and drug development professionals targeting tumor vasculature, the 3,4,5-trimethoxyphenyl moiety is a highly validated pharmacophore derived from natural products like Combretastatin A-4 (CA-4)[1]. While CA-4 is a potent Vascular Disrupting Agent (VDA), its clinical utility is often hampered by chemical instability—specifically, the spontaneous isomerization from its active cis conformation to an inactive trans conformation.

The synthetic derivative 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine (TMPA) solves this structural liability. By embedding the trimethoxyphenyl group onto a rigid pyrazole-3-amine scaffold, TMPA locks the molecule into its active conformation[1]. This guide benchmarks the anti-angiogenic and tubulin-destabilizing performance of TMPA against established alternatives, providing self-validating experimental protocols to verify its efficacy.

Mechanistic Foundation & Causality

To effectively benchmark TMPA, one must understand the causality between its molecular target and its macroscopic phenotypic effect. TMPA does not target angiogenic signaling factors (like VEGF) directly; rather, it targets the endothelial cytoskeleton[2].

TMPA binds specifically to the colchicine-binding site on β-tubulin[2]. This binding prevents tubulin heterodimers from polymerizing into microtubules. Because the immature endothelial cells that make up tumor neovasculature rely heavily on a dynamic microtubule network to maintain their flat, extended shape, TMPA-induced microtubule depolymerization triggers rapid actin remodeling[3]. This causes the endothelial cells to round up and detach from their basement membrane, leading to catastrophic vascular collapse, ischemia, and secondary tumor necrosis[3][4].

Mechanism TMPA TMPA (4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine) Tubulin Colchicine Binding Site (β-Tubulin) TMPA->Tubulin Binds to Microtubules Microtubule Depolymerization Tubulin->Microtubules Inhibits Assembly Cytoskeleton Endothelial Cytoskeleton Collapse (Actin Remodeling) Microtubules->Cytoskeleton Triggers VDA Vascular Disruption & Tumor Necrosis Cytoskeleton->VDA Leads to

Fig 1. Mechanistic pathway of TMPA-induced vascular disruption via tubulin depolymerization.

Benchmarking Alternatives

When evaluating TMPA for preclinical development, it must be benchmarked against three distinct classes of vascular and cytoskeletal modulators:

  • Combretastatin A-4 Phosphate (CA4P / Fosbretabulin): The clinical standard VDA. While CA4P is highly potent, TMPA offers superior chemical stability due to the pyrazole ring preventing cis-trans isomerization, ensuring a longer shelf-life and consistent dosing[1][3].

  • Paclitaxel: A classic microtubule stabilizing agent. While Paclitaxel promotes tubulin polymerization (binding the taxane site), TMPA inhibits it. Both arrest cells in the G2/M phase, but TMPA acts much faster on existing tumor vasculature[2][5].

  • Bevacizumab (Avastin): A monoclonal antibody targeting VEGF. Bevacizumab prevents new blood vessel formation (anti-angiogenic), whereas TMPA disrupts existing tumor blood vessels (vascular disrupting)[4].

Table 1: Comparative Performance Metrics

CompoundPrimary TargetMechanism of ActionVDA ActivityStructural Stability
TMPA β-Tubulin (Colchicine site)Microtubule DestabilizerHigh (Minutes to Hours)High (Rigid Pyrazole)
CA4P β-Tubulin (Colchicine site)Microtubule DestabilizerHigh (Minutes to Hours)Low (Prone to isomerization)
Paclitaxel β-Tubulin (Taxane site)Microtubule StabilizerLowHigh
Bevacizumab VEGF-A LigandSignaling NeutralizationNone (Prevents neo-angiogenesis)High (Biologic)

Experimental Protocols & Self-Validating Workflows

To objectively validate the claims in Table 1, a two-tiered experimental approach is required: a biochemical target-engagement assay to prove mechanism, and a phenotypic assay to prove anti-angiogenic efficacy.

Protocol 1: In Vitro Tubulin Polymerization Assay (Target Engagement)

This cell-free assay isolates the direct interaction between TMPA and tubulin, removing cellular variables to prove direct target engagement[5].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) to 2 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[5]. Add 1 mM GTP and 6.3 μM DAPI (for fluorescence readout) or 10% glycerol (for turbidity readout)[5].

  • Compound Setup: In a pre-chilled 96-well half-area plate, add 10 μL of TMPA (at varying concentrations: 0.1 μM to 10 μM), Paclitaxel (5 μM, enhancer control), CA4P (5 μM, inhibitor control), or DMSO (vehicle control)[5].

  • Initiation: Rapidly add 90 μL of the tubulin/GTP mixture to each well using a multichannel pipette.

  • Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex 360 nm / Em 420 nm) or absorbance (340 nm) every minute for 60 minutes[5].

  • Causality Check: A successful assay will show a sigmoidal growth curve for the DMSO control. Paclitaxel will shift the curve left (rapid polymerization), while TMPA will flatten the curve, proving it acts as a direct microtubule destabilizer[5].

Protocol 2: HUVEC Tube Formation Assay (Phenotypic Efficacy)

To prove that TMPA's tubulin inhibition translates to anti-angiogenic activity, human umbilical vein endothelial cells (HUVECs) are used to model capillary formation[6][7].

Step-by-Step Methodology:

  • Matrix Coating: Coat a sterile, pre-chilled 24-well plate with 150 μL of Growth Factor Reduced (GFR) Matrigel per well. Incubate at 37°C for 30 minutes to allow the matrix to polymerize[6][7].

  • Cell Seeding: Harvest HUVECs (passages 2-5) and resuspend in Endothelial Basal Medium (EBM-2) supplemented with 0.5% FBS. Seed 50,000 cells per well[6][7].

  • Drug Treatment: Immediately add TMPA (0.1 μM, 1 μM, 5 μM), Bevacizumab (positive control), or DMSO (vehicle).

  • Incubation: Incubate for 3 to 6 hours at 37°C with 5% CO2. Note: VDAs act rapidly; longer incubations may lead to generalized apoptosis rather than specific vascular disruption.

  • Imaging & Quantification: Image 5 random fields per well using an inverted brightfield microscope (10× magnification). Quantify the number of junctions, total tube length, and mesh area using ImageJ (Angiogenesis Analyzer plugin)[6][7].

  • Causality Check: Because HUVECs require intact microtubules to migrate and extend pseudopodia on Matrigel, TMPA will cause the cells to remain rounded, drastically reducing total tube length compared to the DMSO control[7].

Protocol Step1 Coat Plates (GFR Matrigel) Step2 Seed HUVECs (50,000 cells/well) Step1->Step2 Step3 Drug Treatment (TMPA vs Controls) Step2->Step3 Step4 Incubation (3-6 hours, 37°C) Step3->Step4 Step5 Image Acquisition (Brightfield Microscopy) Step4->Step5 Step6 Quantification (Tube length, junctions) Step5->Step6

Fig 2. Step-by-step workflow for the HUVEC tube formation assay to benchmark anti-angiogenic activity.

Conclusion

By benchmarking 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine (TMPA) against CA4P and Paclitaxel, researchers can validate its role as a next-generation VDA. The rigid pyrazole core successfully preserves the critical tubulin-binding geometry of the trimethoxyphenyl moiety while eliminating the conformational instability inherent to natural combretastatins[1]. Utilizing the self-validating biochemical and phenotypic assays detailed above ensures rigorous, reproducible data for preclinical drug development pipelines.

References

  • Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)
  • Source: PubMed Central (PMC)
  • Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells Source: PubMed URL
  • A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Growth factor purification and delivery systems (PADS)
  • Source: PubMed Central (PMC)

Sources

Comparative

Comparative Analysis of Pyrazole Isomers in Biological Systems

Executive Summary The pyrazole scaffold (1,2-diazole) is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, the biological utility of pyrazoles is strictly governed by their isomeric state. Regioisomerism (specifically 1,3- vs. 1,5-disubstitution) and tautomerism (1H- vs. 2H-pyrazole) fundamentally alter molecular topology, changing receptor binding affinity by orders of magnitude and dictating metabolic fate.

This guide provides a technical comparison of these isomers, supported by experimental protocols for their synthesis, structural assignment, and biological validation.

Structural Landscape: The Isomer Challenge

In biological systems, the distinction between pyrazole isomers is not merely academic; it is the difference between a therapeutic agent and an inert (or toxic) byproduct.

1.1 Regioisomerism (1,3- vs. 1,5-Disubstitution)

When synthesizing N-substituted pyrazoles from unsymmetrical 1,3-diketones and hydrazines, two regioisomers are formed.

  • 1,5-Isomer (e.g., Celecoxib): The bulky substituents at positions 1 and 5 are spatially crowded. This conformation is often required to fit into specific hydrophobic pockets of enzymes like COX-2.

  • 1,3-Isomer: The substituents are further apart, creating a flatter, more linear topology. This isomer frequently lacks the steric bulk necessary for specific receptor locking.

1.2 Tautomerism

Unsubstituted pyrazoles exist in a rapid equilibrium between 1H- and 2H- forms. In solution, the 1H-tautomer is energetically favored due to aromatic stabilization. However, upon binding to a protein target, a specific tautomer may be stabilized by hydrogen bonding networks (e.g., acting as a hydrogen bond donor via NH or acceptor via N:).

PyrazoleIsomers cluster_0 Tautomerism (Rapid Equilibrium) cluster_1 Regioisomerism (Fixed upon N-alkylation) T1 1H-Pyrazole (Aromatic, Stable) T2 2H-Pyrazole (Less Stable) T1->T2 Proton Shift R1 1,5-Diarylpyrazole (Steric Clash, 'Twisted') Active Scaffold (e.g., COX-2) T1->R1 Synthesis (Path A) R2 1,3-Diarylpyrazole (Planar, Less Steric) Often Inactive/Off-target T1->R2 Synthesis (Path B)

Figure 1: Structural relationship between dynamic tautomers and fixed regioisomers.

Comparative Case Study: COX-2 Inhibition

The most prominent example of pyrazole regioisomerism driving biological activity is the selective COX-2 inhibitor Celecoxib .

2.1 Mechanism of Action

COX-2 contains a hydrophilic side pocket that is accessible only to specific bulky inhibitors. Celecoxib utilizes a 1,5-diarylpyrazole scaffold. The phenyl ring at position 5 and the sulfonamide-containing ring at position 1 are oriented to tightly wedge into the COX-2 active site, excluding the drug from the smaller COX-1 channel.

The 1,3-regioisomer of Celecoxib fails to bind effectively because its "linear" shape cannot occupy the side pocket, leading to a loss of selectivity and potency.

2.2 Performance Data: 1,5- vs 1,3-Isomers
Parameter1,5-Isomer (Celecoxib) 1,3-Regioisomer Impact
IC50 (COX-2) 40 nM (Potent)> 10,000 nM (Weak/Inactive)>250x loss in potency
Selectivity (COX-2/COX-1) High (>300-fold)Low / Non-selectiveLoss of GI safety profile
Molecular Geometry Twisted (Dihedral angle ~50°)Planar (Dihedral angle <10°)1,5-isomer mimics transition state
Metabolic Stability Moderate (CYP2C9 oxidation)High (Sterically accessible)1,3-isomer often cleared faster

Data aggregated from structure-activity relationship (SAR) studies of diarylheterocycles.

COX2_Pathway AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible/Inflammation) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGE2 PGE2 (Pain/Inflammation) PGH2->PGE2 TxA2 Thromboxane A2 (Platelets) PGH2->TxA2 Celecoxib Celecoxib (1,5-Isomer) Blocks COX-2 Celecoxib->COX2 Inhibits Inactive 1,3-Isomer No Binding Inactive->COX2 No Effect

Figure 2: Differential impact of pyrazole isomers on the Arachidonic Acid cascade.

Experimental Workflow: Synthesis & Validation

To ensure biological data is valid, researchers must rigorously confirm they have isolated the correct regioisomer. The following protocol establishes a self-validating loop.

3.1 Step 1: Regioselective Synthesis

Achieving the 1,5-isomer (often the kinetic product) versus the 1,3-isomer (thermodynamic product) requires specific conditions.

  • Protocol for 1,5-Diarylpyrazoles (Celecoxib-type):

    • Reactants: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione + 4-sulfonamidophenylhydrazine hydrochloride.

    • Solvent: Ethanol (reflux).

    • Catalyst: Trifluoroacetic acid (TFA) or HCl. Acidic conditions often favor the 1,5-cyclization by activating the carbonyl closest to the electron-withdrawing group.

    • Purification: Recrystallization from EtOH/Water. The 1,5-isomer is typically less soluble.

3.2 Step 2: Structural Assignment (The NOE Protocol)

Standard 1H NMR is often insufficient to distinguish isomers due to overlapping chemical shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

  • Objective: Detect spatial proximity between the N-aryl ring protons and the C5-substituent protons.

  • Method:

    • Dissolve 10 mg sample in DMSO-d6.

    • Acquire 1D 1H NMR to assign the N-Aryl ortho-protons and the Pyrazole-C5 substituent (e.g., methyl or aryl group).

    • Run 2D NOESY.

    • Interpretation:

      • 1,5-Isomer: Strong NOE cross-peak between N-Aryl ortho-protons and C5-substituent. (They are adjacent).

      • 1,3-Isomer: NOE cross-peak is ABSENT or very weak. Instead, NOE may be seen between N-Aryl and Pyrazole-H4.

3.3 Step 3: Biological Assay (COX-2 Inhibition)

Once structure is confirmed, activity is quantified.

  • Assay Type: Colorimetric COX Inhibitor Screening Assay.

  • Reagents: Ovine COX-2, Arachidonic Acid, TMPD (colorimetric substrate).

  • Readout: Absorbance at 590 nm (Peroxidase activity of COX).

  • Control: DuP-697 (Standard COX-2 inhibitor).

Workflow Start Start: 1,3-Diketone + Hydrazine Synth Cyclocondensation (Control pH/Solvent) Start->Synth Mix Mixture of 1,3 & 1,5 Isomers Synth->Mix Sep Chromatographic Separation (HPLC/Flash) Mix->Sep NMR NOESY Analysis (Critical Step) Sep->NMR Decision NOE: N-Aryl <-> C5-R? NMR->Decision Iso15 Confirm 1,5-Isomer Decision->Iso15 Yes (Strong Signal) Iso13 Confirm 1,3-Isomer Decision->Iso13 No (Signal Absent) Assay Biological Assay (IC50 Determination) Iso15->Assay Iso13->Assay

Figure 3: Self-validating workflow for pyrazole isomer characterization.

Metabolic Stability & Toxicity

The position of substituents influences the metabolic "soft spots" of the molecule.

  • Oxidative Metabolism: In 1,5-isomers, the C3-position is often more exposed to CYP450 enzymes if unsubstituted. Conversely, in 1,3-isomers, the C5-position is exposed.

  • Toxicity: Certain amino-pyrazole isomers can form reactive metabolites (iminoquinones) leading to hepatotoxicity. The 1,5-arrangement in Celecoxib was specifically optimized to minimize the formation of toxic metabolites compared to earlier generations.

References
  • Regioselective Synthesis and Biological Evaluation: Comparison of 1,3- vs 1,5-diarylpyrazoles in anti-inflammatory pathways. Source: National Institutes of Health (NIH) / PubMed

  • Celecoxib Mechanism and Isomerism: Structural basis of COX-2 inhibition by diarylheterocycles. Source: BenchChem / Scientific Reviews

  • NMR Characterization of Pyrazoles: Techniques for distinguishing regioisomers using NOESY and HMBC. Source: MDPI Molecules

  • Metabolic Stability of Pyrazole Derivatives: Analysis of bioisosteres and metabolic fate of pyrazole rings. Source: ACS Medicinal Chemistry Letters

Safety & Regulatory Compliance

Safety

4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine proper disposal procedures

This guide outlines the proper disposal procedures for 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine , a research-grade organic heterocycle often utilized in medicinal chemistry as a kinase inhibitor scaffold or tubulin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine , a research-grade organic heterocycle often utilized in medicinal chemistry as a kinase inhibitor scaffold or tubulin polymerization inhibitor.

The following protocols adhere to EPA (RCRA) standards and Green Chemistry principles, prioritizing high-temperature incineration to prevent environmental contamination.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must correctly classify the waste stream.[1][2] As a research chemical with limited toxicological data, you must apply the Precautionary Principle : treat it as a toxic, bioactive substance until proven otherwise.

Parameter Technical Detail
Chemical Name 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine
CAS Number 861251-10-7 (Note: Positional isomers like the 5-amine exist; disposal is identical)
Molecular Formula C₁₂H₁₅N₃O₃
Physical State Solid (typically off-white to yellow powder)
Primary Hazards H302: Harmful if swallowed (inferred)H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
RCRA Status Not P-listed or U-listed. Regulated by characteristic (Toxicity) or as "Non-RCRA Regulated Hazardous Waste" depending on state statutes.[3][4][5]
Incompatibilities Strong oxidizing agents, acid chlorides, acid anhydrides.

Part 2: Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent dangerous chemical reactions in the waste stream.

Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass jars with screw-top lids.

  • Labeling: Must read "Hazardous Waste - Toxic Solid."

  • Protocol: Do not mix with silica gel or other solid supports unless it is already part of a purification column. Pure compound should be kept separate to allow for specific incineration profiles.

Liquid Waste (Mother Liquors/Reaction Mixtures)

You must segregate based on the solvent system used during synthesis or purification:

  • Stream A (Halogenated): Solutions containing Dichloromethane (DCM), Chloroform, or Dichloroethane.

  • Stream B (Non-Halogenated): Solutions in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • Stream C (Aqueous): Only if the organic content is <1%. Never pour this compound down the drain; it is a suspected aquatic toxin.

Contaminated Debris
  • Sharps/Glass: Syringes and TLC plates contaminated with the compound must go into a Hard-Sided Bio/Chem Hazard Bin , not general trash.

  • Softs: Gloves, weigh boats, and paper towels must be double-bagged in clear 4-mil polyethylene bags and tagged as hazardous debris.

Part 3: Disposal Workflow Visualization

The following decision tree illustrates the logic for segregating this specific pyrazole derivative.

WasteSegregation Start Waste Generation: 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid Debris Contaminated Debris (Gloves, TLC Plates) State->Debris PureSolid Pure Compound Solid->PureSolid Silica Silica/Celite Cake Solid->Silica SolventCheck Solvent Type? Liquid->SolventCheck Bagging Double Bag (4-mil) or Hard Bin Debris->Bagging IncinerateSolid DISPOSAL METHOD: High-Temp Incineration (Rotary Kiln) PureSolid->IncinerateSolid Silica->IncinerateSolid Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo FuelBlend DISPOSAL METHOD: Fuel Blending (Energy Recovery) Halo->FuelBlend NonHalo->FuelBlend Landfill DISPOSAL METHOD: Hazardous Waste Landfill (Macroencapsulation) Bagging->Landfill

Figure 1: Logic flow for segregating pyrazole-amine waste streams to ensure regulatory compliance.

Part 4: Detailed Disposal Procedures

Method A: High-Temperature Incineration (Recommended)

For the solid compound, this is the only acceptable method. The nitrogen content in the pyrazole ring and the amine group requires complete combustion to prevent the formation of toxic nitrosamines or NOx gases.

  • Pack: Place the sealed primary container into a secondary shipping drum (fiber or poly).

  • Manifest: List as "Waste Toxic Solids, Organic, N.O.S. (contains pyrazole derivative)." [1][4][5][6][7][8][9]

  • Destruction: The waste management facility will incinerate at >1000°C.

Method B: Chemical Deactivation (Spill Response Only)

In the event of a spill, you cannot simply wipe it up. You must chemically sequester the amine.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double layer), lab coat, and N95 dust mask (or P100 respirator if powder is fine).

  • Neutralization:

    • Cover the spill with vermiculite or sand .

    • Do NOT use bleach (sodium hypochlorite); it can react with the amine to form chloramines (toxic gas).

    • Use a dilute acetic acid or citric acid solution to dampen the powder (reducing dust) and protonate the amine, making it a non-volatile salt.

  • Cleanup: Scoop the wet paste into a hazardous waste jar. Wipe the surface with ethanol, then water.

Part 5: Emergency Spill Response Workflow

SpillResponse Alert 1. ALERT Notify Lab Manager PPE 2. PPE Gloves, Goggles, N95 Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Neutralize 4. STABILIZE Dampen with dilute Citric Acid Contain->Neutralize Collect 5. COLLECT Scoop into Wide-Mouth Jar Neutralize->Collect Label 6. LABEL 'Hazardous Waste - Debris' Collect->Label

Figure 2: Step-by-step protocol for managing accidental spills of solid amine powders.

References

  • LookChem. (n.d.). 4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine CAS 861251-10-7.[3] Retrieved March 5, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[10] Retrieved March 5, 2026, from [Link]

  • Ohio State University EHS. (n.d.). Chemical Waste Management Reference Guide. Retrieved March 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine
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4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine
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